MG-277
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
InChI |
InChI=1S/C41H42Cl2FN5O5/c42-24-14-15-28-30(21-24)46-39(54)41(28)33(26-12-8-13-29(43)34(26)44)35(48-40(41)18-4-2-5-19-40)37(52)45-20-6-1-3-9-23-10-7-11-25-27(23)22-49(38(25)53)31-16-17-32(50)47-36(31)51/h7-8,10-15,21,31,33,35,48H,1-6,9,16-20,22H2,(H,45,52)(H,46,54)(H,47,50,51)/t31?,33-,35+,41+/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANRYGZZIMCKNA-OYGJEQPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42Cl2FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MG-277 mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of MG-277 in Cancer Cells
Introduction
This compound is a novel anti-cancer agent that has emerged from the chemical modification of a PROTAC (Proteolysis-Targeting Chimera) designed to degrade Mouse double minute 2 homolog (MDM2). Originally derived from the MDM2 degrader MD-222, this compound was discovered to possess a distinct and potent mechanism of action, functioning not as a PROTAC, but as a "molecular glue" degrader.[1][2] This guide provides a detailed technical overview of this compound's mechanism, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Unlike its parent compound, which targets MDM2 for degradation to activate the p53 tumor suppressor pathway, this compound exerts its potent anti-proliferative effects through a p53-independent mechanism.[2][3] It achieves this by inducing the targeted degradation of a different protein, the translation termination factor GSPT1 (G1 to S phase transition 1 protein).[4][5] This activity is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex, making this compound a compelling candidate for treating cancers regardless of their p53 mutational status.[2][3][4]
Quantitative Biological Activity
The efficacy of this compound has been quantified through cell growth inhibition assays (IC₅₀) and protein degradation assays (DC₅₀). The data demonstrates potent activity at low nanomolar concentrations across various cancer cell lines, including those with mutated or deleted p53.
Table 1: In Vitro Cell Growth Inhibition (IC₅₀) of this compound
| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) | Reference(s) |
| RS4;11 | Acute Leukemia | Wild-Type | 1.3 - 3.5 | [3][4] |
| RS4;11/IRMI-2 | Acute Leukemia | Mutated | 3.4 | [4] |
| MOLM-13 | Acute Leukemia | Wild-Type | 24.6 | [3] |
| MV4;11 | Acute Leukemia | Wild-Type | 7.9 | [3] |
Table 2: GSPT1 Protein Degradation (DC₅₀) of this compound
| Cell Line | Cancer Type | DC₅₀ (nM) | Treatment Time | Reference(s) |
| RS4;11 | Acute Leukemia | 1.3 | 24 hours | [4][5] |
Core Mechanism of Action: GSPT1 Degradation
The primary mechanism of action of this compound is the induction of proximity between GSPT1 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This ternary complex formation leads to the polyubiquitination of GSPT1 and its subsequent degradation by the 26S proteasome. This process is independent of MDM2 and p53 activation.[3][5]
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., RS4;11, MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) for a period of 4 days.[3]
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control cells, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Protein Degradation
This method is employed to directly measure the levels of specific proteins (e.g., GSPT1, MDM2, p53) following treatment with this compound.
-
Cell Lysis: Cells are treated with the desired concentration of this compound for a specified time (e.g., 24 hours). After treatment, cells are collected and lysed in ice-cold Cell Lysis Buffer (e.g., Cell Signaling Technology, #9803) supplemented with protease inhibitors.[3]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 25 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene fluoride (PVDF) membrane.[3]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the target proteins. Examples of antibodies used include: GSPT1, MDM2 (SMP14, sc-965), p53 (DO-1, sc-126), and a loading control like GAPDH.[3]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein band intensity is quantified using software like ImageJ.
Unbiased Proteomic Analysis for Target Identification
This workflow was critical in identifying GSPT1 as the primary target of this compound.
Comparative Mechanism: PROTAC vs. Molecular Glue
It is crucial to differentiate the mechanism of this compound from its parent PROTAC, MD-222. While both utilize the ubiquitin-proteasome system, their mode of target engagement and the resulting downstream signaling are fundamentally different. MD-222 is a bifunctional molecule with distinct warheads for MDM2 and an E3 ligase, leading to p53 activation. This compound, through a subtle structural modification, loses high-affinity binding to MDM2 and gains the ability to induce a novel interaction between CRBN and GSPT1.[2][3]
Conclusion
This compound represents a significant development in the field of targeted protein degradation. Its re-characterization from a presumed MDM2 degrader to a GSPT1-degrading molecular glue highlights the potential for subtle chemical modifications to completely alter a compound's mechanism of action. The key attributes of this compound—its high potency, p53-independent activity, and novel target—make it a valuable tool for cancer research and a promising therapeutic candidate for a wide range of malignancies. The data and protocols presented herein provide a comprehensive foundation for further investigation and development of this unique anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
The Emergence of MG-277: A Technical Guide to a Novel GSPT1-Targeting Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted protein degradation has been significantly advanced by the advent of molecular glue degraders. These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This technical guide provides an in-depth exploration of MG-277, a potent and selective molecular glue that orchestrates the degradation of G1 to S phase transition 1 (GSPT1), a crucial factor in protein translation termination. We will delve into the core mechanism of action of this compound, present its preclinical efficacy across various cancer models, detail the experimental protocols for its characterization, and visualize the key cellular pathways it modulates. This document is intended to be a comprehensive resource for researchers and drug development professionals investigating GSPT1 as a therapeutic target and exploring the potential of molecular glue degraders.
Introduction to GSPT1 and the Rationale for its Degradation
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a GTP-binding protein that plays a pivotal role in the termination of protein synthesis. In collaboration with eRF1, GSPT1 ensures the accurate recognition of stop codons and the release of newly synthesized polypeptide chains from the ribosome. Given its fundamental role in this essential cellular process, dysregulation of GSPT1 has been implicated in the pathogenesis of various diseases, particularly cancer. Many cancer cells, especially those driven by oncogenes like MYC, exhibit a heightened dependency on protein synthesis to sustain their rapid proliferation and survival. Targeting GSPT1, therefore, presents a compelling therapeutic strategy to disrupt this dependency and induce cancer cell death.
Molecular glue degraders that target GSPT1, such as this compound, represent a novel therapeutic modality. Unlike traditional inhibitors that block a protein's active site, these degraders physically eliminate the target protein from the cell. This approach can offer a more profound and sustained biological effect and has the potential to address proteins previously considered "undruggable."
This compound: A Molecular Glue Targeting GSPT1
This compound is a small molecule that has been identified as a potent degrader of GSPT1.[1][2] It functions as a molecular glue, inducing a novel protein-protein interaction between GSPT1 and Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.
A noteworthy characteristic of this compound is its p53-independent mechanism of action.[1] This is of significant clinical relevance, as the tumor suppressor p53 is frequently mutated or inactivated in human cancers, often leading to resistance to conventional therapies. The ability of this compound to induce cell death irrespective of p53 status highlights its potential to treat a broad range of malignancies.
Quantitative Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated in various cancer cell lines, demonstrating potent GSPT1 degradation and anti-proliferative effects. The following tables summarize the key quantitative data.
| Cell Line | Cancer Type | DC₅₀ (nM) for GSPT1 Degradation | IC₅₀ (nM) for Cell Viability | p53 Status | Reference |
| RS4;11 | Acute Leukemia | 1.3 | 3.5 | Wild-type | [1] |
| RS4;11/IRMI-2 | Acute Leukemia | Not Reported | 3.4 | Mutant | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Not Reported | 8.3 | Null | [2] |
| MOLM-13 | Acute Myeloid Leukemia | Not Reported | 24.6 | Wild-type | [3] |
| MV4;11 | Acute Myeloid Leukemia | Not Reported | 7.9 | Wild-type | [3] |
| MDA-MB-231 | Breast Cancer | Not Reported | 39.4 | Mutant | [3] |
| MDA-MB-468 | Breast Cancer | Not Reported | 26.4 | Mutant | [3] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The degradation of GSPT1 by this compound is initiated by the formation of a ternary complex between this compound, GSPT1, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to GSPT1, leading to its subsequent recognition and degradation by the proteasome.
Downstream Cellular Consequences of GSPT1 Degradation
The depletion of GSPT1 has profound effects on cellular homeostasis, primarily through the disruption of protein synthesis. This leads to a cascade of events, including the activation of stress response pathways and ultimately, cell death.
Experimental Workflow for Characterizing this compound
A systematic workflow is essential for the comprehensive evaluation of this compound's activity. This involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action.
Experimental Protocols
Cell Viability Assay (IC₅₀ Determination)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.[4][5]
-
Materials:
-
Cancer cell lines (e.g., RS4;11, HL-60)
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC₅₀ value using a non-linear regression analysis.
-
Western Blot for GSPT1 Degradation (DC₅₀ Determination)
This protocol details the procedure for assessing GSPT1 protein levels following treatment with this compound to determine the half-maximal degradation concentration (DC₅₀).[6]
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1 (e.g., 1:1000 dilution), anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody (e.g., 1:5000 dilution)
-
ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0.03 nM to 10 nM) for a specified time (e.g., 24 hours).[1]
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities and normalize GSPT1 levels to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control and determine the DC₅₀.
-
CRBN Dependency Assay (Competition with Lenalidomide)
This assay is designed to confirm that the degradation of GSPT1 by this compound is dependent on its binding to CRBN.[7]
-
Procedure:
-
Treat cells with a fixed concentration of this compound (e.g., at its DC₅₀) in the presence or absence of an excess of a known CRBN binder, such as lenalidomide (e.g., 10 µM).
-
Include control groups treated with this compound alone, lenalidomide alone, and a vehicle control.
-
After the desired incubation time, harvest the cells and perform a Western blot for GSPT1 as described in section 5.2.
-
A rescue of GSPT1 degradation in the presence of excess lenalidomide indicates that this compound's activity is CRBN-dependent.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4][8]
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for tumor implantation
-
This compound formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Vehicle control
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for GSPT1).
-
Conclusion
This compound is a promising GSPT1-targeting molecular glue degrader with potent preclinical anti-cancer activity. Its p53-independent mechanism of action and ability to eliminate its target protein make it a compelling candidate for further development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology to further investigate the therapeutic potential of this compound and other GSPT1 degraders. As our understanding of molecular glues continues to expand, molecules like this compound are poised to play a significant role in the future of cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 3. This compound, a PROTAC Molecular Glue, Exhibits Anti-cancer Activity by Inhibiting GSPT1 | MedChemExpress [medchemexpress.eu]
- 4. ascopubs.org [ascopubs.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unraveling p53-Independent Apoptosis: A Technical Guide to the Molecular Glue MG-277
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular glue MG-277 and its mechanism of inducing p53-independent apoptosis. By promoting the degradation of the translation termination factor GSPT1, this compound presents a promising therapeutic avenue for cancers that have lost p53 function, a common occurrence in tumorigenesis. This document details the core mechanism, quantitative data, experimental protocols, and key signaling pathways involved in this compound-mediated cell death.
Core Mechanism of Action
This compound is a novel small molecule that functions as a "molecular glue," effectively hijacking the body's own protein disposal machinery to eliminate a specific target protein. In this case, this compound facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-DDB1-CRBN (CRL4CRBN) complex, and the translation termination factor GSPT1.[1][2][3] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[1] The subsequent depletion of GSPT1 impairs translation termination, triggering the integrated stress response pathway and ultimately culminating in p53-independent apoptosis.[2][3]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key data points for GSPT1 degradation and inhibition of cancer cell growth.
| Parameter | Value | Cell Line | Reference |
| DC50 (GSPT1 Degradation) | 1.3 nM | Not specified | [1] |
Table 1: GSPT1 Degradation Efficiency of this compound.
| Cell Line | p53 Status | IC50 (Cell Growth Inhibition) | Reference |
| RS4;11 | Wild-type | 3.5 nM | [1] |
| RS4;11/IRMI-2 | Mutant | 3.4 nM | [1] |
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines.
Signaling Pathway of this compound-Induced Apoptosis
The degradation of GSPT1 by this compound initiates a cascade of events leading to programmed cell death, independent of the tumor suppressor p53. The key steps are illustrated in the following diagram.
References
The Architect's Choice in Protein Demolition: A Technical Guide to MG-277 Molecular Glue Versus PROTAC Technology
For the vanguard of drug discovery, the ability to selectively eliminate disease-causing proteins offers a transformative therapeutic paradigm. Two powerful strategies have emerged at the forefront of this targeted protein degradation (TPD) revolution: molecular glues and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide provides a comprehensive comparison of the MG-277 molecular glue and PROTAC technology, offering researchers, scientists, and drug development professionals a detailed understanding of their core mechanisms, quantitative differences, and the experimental methodologies required for their evaluation.
Executive Summary
Molecular glues and PROTACs both harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to achieve the targeted degradation of proteins. However, they employ fundamentally different molecular strategies to achieve this end. PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker; one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. In contrast, molecular glues are smaller, single molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one that would not otherwise be a substrate for that ligase.
This guide will delve into a detailed comparison of the this compound molecular glue, a potent degrader of the translation termination factor GSPT1, and a representative GSPT1-targeting PROTAC. We will explore their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their characterization.
Mechanisms of Action: A Tale of Two Strategies
The fundamental distinction between molecular glues and PROTACs lies in their approach to bringing a target protein and an E3 ligase into proximity.
This compound: The Molecular Matchmaker
This compound is a molecular glue that induces the degradation of GSPT1 by recruiting it to the Cereblon (CRBN) E3 ligase complex.[1][2][3] It functions by binding to CRBN and altering its surface topography, creating a novel interface that is recognized by GSPT1. This induced proximity leads to the ubiquitination of GSPT1 and its subsequent degradation by the proteasome.[1][3] The discovery of this compound was serendipitous, arising from the modification of a PROTAC designed to target MDM2.[4]
PROTACs: The Engineered Bridge
PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ligase.[5] They consist of a ligand that binds to the POI, a ligand that binds to an E3 ligase (e.g., VHL or CRBN), and a flexible linker that connects the two.[5] By simultaneously binding both proteins, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein, leading to its degradation.[3][5] The design of PROTACs is more rational, leveraging known binders for the target and the E3 ligase.[6]
Quantitative Data Presentation
A direct comparison of the quantitative parameters of this compound and a GSPT1-targeting PROTAC highlights the differences in their degradation efficiency and potency.
| Parameter | This compound (Molecular Glue) | PROTAC GSPT1 degrader-1 | Reference(s) |
| Target Protein | GSPT1 | GSPT1 | [1][2][7] |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | [1][7] |
| DC50 | 1.3 nM (in RS4;11 cells) | Not explicitly stated as DC50, but 86% degradation at 100 nM | [1][2][7] |
| Dmax | Not explicitly stated, but significant degradation observed | 95% at 1 µM | [7] |
| Cellular IC50 | 3.5 nM (RS4;11 cells), 8.3 nM (HL-60 cells) | 9.2 nM (HL-60 cells) | [1][7] |
| Binding Affinity (to E3 Ligase) | Not explicitly stated in Kd, but CRBN-dependent | Not explicitly stated | [4] |
| Binding Affinity (to Target) | Not applicable (induces interaction) | Dependent on the target binder used | |
| Molecular Weight | ~775 g/mol | Typically >800 g/mol | [8] |
Note: The available data for a direct GSPT1 PROTAC is limited. "PROTAC GSPT1 degrader-1" is used here as a representative example, though more comprehensive characterization data would be beneficial for a complete comparison.
Experimental Protocols
The characterization of molecular glues and PROTACs involves a suite of biochemical and cellular assays to determine their efficacy, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation Quantification
Objective: To quantify the reduction in the levels of the target protein in cells treated with the degrader.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the degrader (e.g., this compound or PROTAC) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations of all samples.
-
-
Sample Preparation for SDS-PAGE:
-
Mix the normalized lysates with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GSPT1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.[3][9][10]
-
References
- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. The Therapeutic Potential of Molecular Glue and PROTAC Degraders | Blog | Biosynth [biosynth.com]
- 7. PROTAC GSPT1 degrader-1_TargetMol [targetmol.com]
- 8. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Glue MG-277: A Technical Guide to its Impact on Translation Termination
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-277 is a potent molecular glue degrader that induces the degradation of the translation termination factor GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound marks GSPT1 for proteasomal degradation, leading to a cascade of cellular events culminating in p53-independent cancer cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its direct and indirect effects on the intricate process of translation termination. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction: The Role of GSPT1 in Translation Termination
Translation termination in eukaryotes is a crucial step in protein synthesis, ensuring the accurate release of newly synthesized polypeptide chains from the ribosome. This process is primarily mediated by a complex of two eukaryotic release factors: eRF1 and eRF3 (GSPT1).
-
eRF1: Recognizes the three stop codons (UAA, UAG, and UGA) in the A-site of the ribosome and catalyzes the hydrolysis of the ester bond linking the polypeptide chain to the peptidyl-tRNA (p-tRNA).
-
eRF3 (GSPT1): A GTPase that, in its GTP-bound state, forms a complex with eRF1 and promotes the efficient recognition of the stop codon and subsequent peptidyl-tRNA hydrolysis. GTP hydrolysis by GSPT1 is thought to facilitate the dissociation of the release factors from the ribosome after termination.
The proper functioning of the eRF1/GSPT1 complex is essential for maintaining proteome integrity. Dysregulation of this process can lead to detrimental consequences, such as stop codon readthrough and the production of aberrant proteins.
This compound: A Molecular Glue Targeting GSPT1
This compound is a small molecule that acts as a "molecular glue," inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1.[1][2] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1] This targeted degradation of GSPT1 is the primary mechanism through which this compound exerts its potent anti-cancer effects.[2]
Quantitative Data on this compound Activity
The potency of this compound has been characterized by its ability to induce GSPT1 degradation and inhibit the growth of various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (GSPT1 Degradation) | RS4;11 (Acute Lymphoblastic Leukemia) | 1.3 nM | [3] |
| IC50 (Cell Growth Inhibition) | RS4;11 (p53 wild-type) | 3.5 nM | [3] |
| RS4;11/IRMI-2 (p53 mutant) | 3.4 nM | [3] | |
| HL-60 (Acute Promyelocytic Leukemia) | 8.3 nM | [4] | |
| MOLM-13 (Acute Myeloid Leukemia) | 24.6 nM | [2] | |
| MV4;11 (Acute Myeloid Leukemia) | 7.9 nM | [2] | |
| MDA-MB-231 (Breast Cancer) | 39.4 nM | [2] | |
| MDA-MB-468 (Breast Cancer) | 26.4 nM | [2] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Core Effect of this compound: Impairment of Translation Termination
The primary consequence of this compound-induced GSPT1 degradation is the disruption of the translation termination process. The absence of GSPT1 impairs the function of eRF1, leading to a failure to efficiently recognize stop codons and hydrolyze the peptidyl-tRNA bond. This results in two key molecular events:
-
Stop Codon Readthrough: Ribosomes fail to terminate at the cognate stop codon and continue to translate the 3' untranslated region (3' UTR) of the mRNA, leading to the synthesis of proteins with aberrant C-terminal extensions.
-
Ribosome Stalling: The inefficient termination process can cause ribosomes to stall at stop codons, creating a backlog of ribosomal traffic on the mRNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the experimental workflows used to study its effects.
Caption: Mechanism of this compound-induced GSPT1 degradation and its downstream consequences.
Caption: Experimental workflow for characterizing the effects of this compound.
Experimental Protocols
This section provides an overview of the key experimental protocols used to investigate the effects of this compound on translation termination.
Western Blotting for GSPT1 Degradation and ISR Activation
Objective: To quantify the reduction in GSPT1 protein levels and assess the activation of the Integrated Stress Response (ISR) pathway through key markers.
Protocol Overview:
-
Cell Culture and Treatment: Plate cancer cells (e.g., RS4;11, MOLM13) at an appropriate density. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against GSPT1, phosphorylated eIF2α (a key ISR initiator), ATF4, and CHOP (downstream ISR effectors), and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Dual-Luciferase Reporter Assay for Stop Codon Readthrough
Objective: To quantify the efficiency of stop codon readthrough induced by this compound.
Protocol Overview:
-
Reporter Construct: Utilize a bicistronic reporter vector containing an upstream Renilla luciferase (Rluc) gene followed by an in-frame stop codon (e.g., UGA) and a downstream Firefly luciferase (Fluc) gene.[5]
-
Transfection: Transfect the reporter plasmid into the desired cell line.
-
Drug Treatment: After transfection, treat the cells with this compound or a vehicle control.
-
Luciferase Assay: Lyse the cells and measure the activities of both Renilla and Firefly luciferases sequentially using a dual-luciferase assay system.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for both treated and untreated cells. The increase in this ratio in this compound-treated cells is indicative of stop codon readthrough.
Ribosome Profiling
Objective: To obtain a genome-wide snapshot of ribosome positions on mRNAs to identify sites of ribosome stalling upon GSPT1 degradation.
Protocol Overview:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (ribosome footprints) by ultracentrifugation through a sucrose cushion.
-
Library Preparation: Extract the RNA footprints, ligate adapters, perform reverse transcription, and PCR amplify to generate a cDNA library for deep sequencing.
-
Sequencing and Data Analysis: Sequence the library on a high-throughput sequencing platform. Align the reads to the transcriptome to determine the ribosome occupancy at each codon. Increased ribosome density at and around stop codons in this compound-treated cells would indicate ribosome stalling.
In Vitro Peptidyl-tRNA Hydrolysis Assay
Objective: To directly measure the biochemical effect of GSPT1 depletion on the rate of peptidyl-tRNA hydrolysis.
Protocol Overview:
-
Preparation of Components: Purify ribosomes, eRF1, and prepare a model peptidyl-tRNA substrate (e.g., containing a fluorescently labeled peptide).
-
In Vitro Translation System: Reconstitute a minimal in vitro translation termination system.
-
GSPT1 Depletion: Prepare parallel reactions with and without the addition of purified GSPT1.
-
Hydrolysis Reaction: Initiate the peptidyl-tRNA hydrolysis reaction by adding the release factors to the ribosome-peptidyl-tRNA complex.
-
Analysis: Monitor the release of the peptide from the tRNA over time using methods such as HPLC, gel electrophoresis, or fluorescence-based assays.[6] A slower rate of peptide release in the absence of GSPT1 would directly demonstrate its role in stimulating hydrolysis.
Downstream Consequences: The Integrated Stress Response (ISR)
The cellular stress caused by impaired translation termination and the accumulation of aberrant proteins triggers the Integrated Stress Response (ISR).[7][8] The ISR is a signaling network that cells activate to cope with various stress conditions. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).
Phosphorylated eIF2α leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding the transcription factor ATF4.[7] ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, if the stress is too severe, apoptosis. One of the key pro-apoptotic targets of ATF4 is CHOP (C/EBP homologous protein).[9] The activation of the eIF2α-ATF4-CHOP axis is a major contributor to the p53-independent cell death induced by GSPT1 degraders like this compound.
Conclusion
This compound represents a promising therapeutic strategy that exploits the dependence of cancer cells on efficient protein synthesis. By inducing the degradation of the essential translation termination factor GSPT1, this compound effectively disrupts proteome homeostasis, leading to impaired translation termination, activation of the Integrated Stress Response, and ultimately, cancer cell death. The in-depth understanding of its molecular mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and optimization of GSPT1-targeting therapies. Further research, particularly in the area of ribosome profiling and quantitative proteomics in the context of this compound treatment, will provide a more detailed picture of the cellular response to the acute loss of GSPT1 and may reveal additional vulnerabilities of cancer cells that can be therapeutically exploited.
References
- 1. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 5. Translation complex profile sequencing to study the in vivo dynamics of mRNA-ribosome interactions during translation initiation, elongation and termination. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. omicsonline.org [omicsonline.org]
- 7. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 9. mesoscale.com [mesoscale.com]
Unveiling the Therapeutic Potential of MG-277: A Technical Guide to its Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-277 has emerged as a compelling molecular entity in the landscape of targeted protein degradation. Initially conceived from the structural backbone of an MDM2-targeting PROTAC (Proteolysis Targeting Chimera), this compound unexpectedly exhibits a distinct mechanism of action, functioning as a molecular glue. Instead of degrading MDM2, it potently and selectively induces the degradation of the translation termination factor GSPT1 (G1 to S phase transition 1). This serendipitous discovery has opened new avenues for therapeutic intervention, particularly in cancers that are not dependent on the p53 pathway. This technical guide provides an in-depth overview of the core pre-clinical research that has defined the early therapeutic potential of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and the experimental workflows used in its characterization.
Introduction
The targeted degradation of oncoproteins represents a paradigm shift in cancer therapy. While PROTACs have garnered significant attention for their ability to hijack the ubiquitin-proteasome system to eliminate specific proteins, the therapeutic potential of molecular glues is increasingly being recognized. These small molecules induce a novel interaction between an E3 ligase and a neo-substrate, leading to the ubiquitination and subsequent degradation of the latter.
This compound, a derivative of the MDM2 PROTAC degrader MD-222, exemplifies this exciting class of molecules.[1] Structural modifications intended to optimize MDM2 degradation unexpectedly redirected its activity, transforming it into a potent GSPT1 degrader.[1] This guide will delve into the foundational experiments that elucidated this unique mechanism of action and established the initial anti-cancer profile of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound, comparing its activity with its parent compounds and in various cancer cell lines.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | p53 Status | IC50 (nM) of this compound | Reference |
| RS4;11 | Wild-type | 3.5 | [2] |
| RS4;11/IRMI-2 | Mutant | 3.4 | [2] |
| MOLM-13 | Wild-type | 24.6 | [3] |
| MV4-11 | Wild-type | 7.9 | [3] |
| MDA-MB-231 | Mutant | 39.4 | [3] |
| MDA-MB-468 | Mutant | 26.4 | [3] |
Table 2: GSPT1 Degradation Potency of this compound
| Cell Line | DC50 (nM) of this compound | Time Point | Reference |
| RS4;11 | 1.3 | 24 hours | [2] |
Table 3: Comparative Activity of this compound, MD-222, and MI-2103
| Compound | Target | Mechanism of Action | IC50 in RS4;11 (nM) | Effect on p53 |
| This compound | GSPT1 | Molecular Glue Degrader | 3.5 | No activation |
| MD-222 | MDM2 | PROTAC Degrader | Potent | Activation |
| MI-2103 | MDM2 | Inhibitor | ~670 | Activation |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound. These protocols are based on the descriptions provided in the primary literature.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium and incubated for 24 hours.
-
Compound Treatment: A serial dilution of this compound is prepared in the growth medium. The existing medium is removed from the wells and 100 µL of the medium containing the different concentrations of this compound is added. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). 100 µL of the reagent is added to each well, and the plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for GSPT1 Degradation
This protocol is used to assess the degradation of GSPT1 protein in response to this compound treatment.
-
Cell Treatment: RS4;11 cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0.03 nM to 10 nM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is included.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for GSPT1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experiments.
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Workflow for determining the IC50 of this compound.
Caption: Workflow for assessing GSPT1 protein degradation.
Conclusion and Future Directions
The early-stage research on this compound has compellingly demonstrated its potential as a novel anti-cancer agent with a unique mechanism of action. By acting as a molecular glue to induce the degradation of GSPT1, this compound exhibits potent cytotoxicity in cancer cell lines, irrespective of their p53 status. This p53-independent activity is a significant advantage, as p53 is frequently mutated in human cancers, rendering many conventional therapies ineffective.
The presented data and protocols provide a solid foundation for further investigation into the therapeutic utility of this compound. Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models is a critical next step.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with its dose-dependent effects on GSPT1 levels in vivo, will be essential for its clinical development.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.
-
Combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents could lead to more effective treatment regimens.
References
Methodological & Application
Application Notes and Protocols for MG-277 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-277 is a potent small molecule that functions as a molecular glue, inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] Unlike traditional enzyme inhibitors, this compound facilitates the interaction between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][3] This degradation of GSPT1 has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, irrespective of their p53 status.[1][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use and evaluation in a cell culture setting.
Mechanism of Action
This compound acts as a molecular glue to induce the degradation of GSPT1. The process is initiated by the binding of this compound to the E3 ubiquitin ligase cereblon (CRBN). This binding event creates a novel protein interface that is recognized by GSPT1. The formation of this ternary complex (CRBN-MG-277-GSPT1) leads to the polyubiquitination of GSPT1 by the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] Ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.[1] The degradation of GSPT1, a crucial component of the translation termination complex, leads to impaired protein synthesis, cell cycle arrest, and ultimately apoptosis.[5][6] Notably, the cytotoxic effects of this compound are independent of p53 and MDM2 activity.[1][4]
Data Presentation
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | DC50 (nM) | Treatment Time (hours) | Reference |
| RS4;11 | 1.3 | 24 | [1][4] |
DC50: Concentration required to degrade 50% of the protein.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | p53 Status | Reference |
| RS4;11 | 1.3 - 3.5 | Wild-type | [1][4] |
| RS4;11/IRMI-2 | 3.4 | Mutant | [1] |
| MOLM-13 | 24.6 | Wild-type | [4] |
| MV4;11 | 7.9 | Wild-type | [4] |
IC50: Concentration required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., RS4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will allow for exponential growth during the experiment.
-
For suspension cells, seed at a concentration of 0.2 x 10^6 to 0.5 x 10^6 cells/mL.
-
-
This compound Preparation:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the various concentrations of this compound to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
After incubation, cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or apoptosis assays.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following treatment with this compound as described in Protocol 1, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Analysis of GSPT1 Degradation by Western Blotting
This protocol is used to detect and quantify the degradation of GSPT1 protein following this compound treatment.
Materials:
-
Cell lysates from this compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 4: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of MG-277
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-277 is a novel molecular glue degrader that induces the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1 protein).[1][2] Unlike its parent compound, the PROTAC MDM2 degrader MD-222, this compound exhibits weak activity in degrading MDM2 and does not activate the p53 signaling pathway.[1][2] Instead, its potent anti-cancer effects are mediated through a cereblon (CRBN)-dependent ubiquitination and subsequent proteasomal degradation of GSPT1, making it a promising therapeutic candidate for various cancers, independent of their p53 status.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its investigation in in vivo animal models, based on available data for this compound and other GSPT1 molecular glue degraders.
Mechanism of Action: GSPT1 Degradation
This compound functions as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts protein translation termination, leading to ribosomal stress and ultimately inducing apoptosis in cancer cells.[1][2]
Signaling Pathway of this compound-induced GSPT1 Degradation
Caption: Signaling pathway of this compound-induced GSPT1 degradation.
Quantitative Data Summary
While specific in vivo dosage data for this compound is not yet publicly available, the following tables summarize the in vitro potency of this compound and the in vivo dosages of other GSPT1 molecular glue degraders with a similar mechanism of action. This information can be used to guide dose selection for initial in vivo studies of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | IC50 (nM) | DC50 (nM) | p53 Status | Reference |
| RS4;11 | 1.3 | 1.3 | Wild-Type | [3] |
| MOLM-13 | 24.6 | - | Wild-Type | [3] |
| MV4;11 | 7.9 | - | Wild-Type | [3] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Table 2: In Vivo Dosages of GSPT1 Molecular Glue Degraders in Murine Models
| Compound | Animal Model | Dosage | Route of Administration | Efficacy | Reference |
| MRT-2359 | NSCLC Xenograft | 1 mg/kg, QD | Oral (PO) | Anti-tumor activity | [4] |
| CT-01 | HCC Xenograft | 1, 3, 10 mg/kg | Oral (PO) | Tumor volume reduction | [5] |
| CT-01 | PDX Models | 30 or 100 mg/kg | Oral (PO) | Enhanced therapeutic effect with everolimus | [5] |
| SJ6986 (Compound 6) | Mouse | 10 mg/kg | Oral (PO) | 84% oral bioavailability | [6] |
| CYRS381 | - | 10 mg/kg, QD | Oral (PO) | - | [7] |
QD: Once daily; PO: Per os (by mouth); NSCLC: Non-small cell lung cancer; HCC: Hepatocellular carcinoma; PDX: Patient-derived xenograft.
Experimental Protocols
The following protocols are generalized for a murine xenograft model and should be adapted based on the specific cancer cell line and experimental goals.
Protocol 1: Xenograft Tumor Model Development
Objective: To establish subcutaneous tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., RS4;11)
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
Protocol 2: In Vivo Dosing and Monitoring
Objective: To administer this compound to tumor-bearing mice and assess its efficacy and tolerability.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO in 30% w/v Captisol or other suitable vehicle)
-
Oral gavage needles
-
Balance for weighing mice
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Based on the data from other GSPT1 degraders, a starting dose range of 1-10 mg/kg administered orally once daily can be considered. Dose range finding studies are recommended.
-
Administration:
-
Treat the experimental group with the prepared this compound formulation via oral gavage.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss exceeding 15-20%.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when signs of significant toxicity are observed.
Protocol 3: Pharmacodynamic and Pharmacokinetic Analysis
Objective: To assess the effect of this compound on GSPT1 levels in tumors and to determine its pharmacokinetic profile.
Materials:
-
Tumor and plasma collection tools
-
Lysis buffer for protein extraction
-
Western blotting reagents
-
LC-MS/MS for pharmacokinetic analysis
Procedure:
-
Pharmacodynamics:
-
At specified time points after the final dose, euthanize a subset of mice from each group.
-
Excise tumors and snap-freeze them in liquid nitrogen for protein analysis.
-
Homogenize tumor tissue and perform Western blotting to assess GSPT1 protein levels.
-
-
Pharmacokinetics:
-
Collect blood samples at various time points after a single dose of this compound (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method to determine parameters such as Cmax, Tmax, and bioavailability.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for in vivo animal studies of this compound.
References
- 1. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Structural Modifications Converting a Bona fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First-in-class GSPT-1 molecular glue for liver cancer reported | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
Measuring GSPT1 Degradation Following MG-277 Treatment: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative and qualitative measurement of G1 to S phase transition 1 (GSPT1) protein degradation following treatment with MG-277, a potent molecular glue degrader. GSPT1, a key factor in translation termination, has emerged as a promising therapeutic target in oncology.[1][2][3] this compound induces the degradation of GSPT1 by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[4][5][6][7] This guide outlines methodologies for Western Blotting, mass spectrometry, and reporter assays to accurately assess GSPT1 degradation, providing researchers with the necessary tools to investigate the efficacy and mechanism of action of GSPT1-targeting compounds like this compound.
Introduction to GSPT1 and this compound
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex, where it works in conjunction with eRF1 to ensure the accurate termination of protein synthesis at stop codons.[1][8] Dysregulation of GSPT1 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[9][10]
This compound is a molecular glue degrader that potently and selectively induces the degradation of GSPT1.[4][5][7] It functions by forming a ternary complex between GSPT1 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][6] This proximity facilitates the transfer of ubiquitin to GSPT1, marking it for degradation by the 26S proteasome.[2] The degradation of GSPT1 has been shown to impair translation termination, activate the integrated stress response, and induce p53-independent cell death in cancer cells.[11][12]
Data Presentation: Quantitative Analysis of GSPT1 Degradation
The following tables summarize key quantitative data related to the efficacy of this compound in inducing GSPT1 degradation and inhibiting cell growth.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (GSPT1 Degradation) | RS4;11 | 1.3 nM | [4][5][7] |
| IC50 (Cell Growth Inhibition) | RS4;11 | 3.5 nM | [4] |
| IC50 (Cell Growth Inhibition) | RS4;11/IRMI-2 (p53 mutant) | 3.4 nM | [4] |
| IC50 (Cell Growth Inhibition) | HL-60 | 8.3 nM | [5] |
| IC50 (Cell Growth Inhibition) | MDA-MB-231 | 39.4 nM | [5] |
| IC50 (Cell Growth Inhibition) | MDA-MB-468 | 26.4 nM | [5] |
-
DC50: Half-maximal degradation concentration.
-
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
Mechanism of GSPT1 Degradation by this compound
Caption: Mechanism of GSPT1 degradation induced by this compound.
Experimental Workflow for Measuring GSPT1 Degradation
Caption: General workflow for measuring GSPT1 degradation.
Experimental Protocols
Herein are detailed protocols for three common methods to measure GSPT1 degradation.
Protocol 1: Western Blotting
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture.[13]
Materials:
-
Cell lines (e.g., RS4;11)
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies against GSPT1 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize GSPT1 levels to the loading control.[15]
Protocol 2: Mass Spectrometry (Quantitative Proteomics)
Mass spectrometry offers a highly sensitive and accurate method for quantifying changes in the proteome, including the specific degradation of GSPT1.[13][16][17][18]
Materials:
-
Cell lines and this compound
-
Lysis buffer (e.g., 8M urea in 100 mM ammonium bicarbonate)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound as described for Western blotting.
-
Lyse cells in urea-based buffer and determine protein concentration.
-
-
Protein Digestion:
-
Reduce proteins with DTT and alkylate with IAA.
-
Digest proteins with trypsin overnight at 37°C.[19]
-
-
Peptide Cleanup: Desalt the resulting peptides using SPE cartridges.
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify peptides and proteins.
-
Normalize the abundance of GSPT1 to the total protein amount or a set of housekeeping proteins to determine the extent of degradation.
-
Protocol 3: Reporter Assay
Reporter assays can be used to indirectly measure protein degradation by linking the stability of GSPT1 to a reporter protein like luciferase or GFP.[13][20][21][22]
Materials:
-
Expression vector containing a GSPT1-reporter fusion construct (e.g., GSPT1-Luciferase or GSPT1-GFP)
-
Cell line of interest
-
Transfection reagent
-
This compound
-
Luciferase assay reagent or flow cytometer/fluorescence microscope
Procedure:
-
Generate a Stable Cell Line: Transfect cells with the GSPT1-reporter construct and select for stable expression.
-
Cell Treatment: Seed the stable cell line and treat with this compound as previously described.
-
Reporter Measurement:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer.
-
For GFP: Measure GFP fluorescence using a flow cytometer or fluorescence microscope.
-
-
Data Analysis: Normalize the reporter signal to cell viability or a co-transfected control reporter to determine the decrease in the GSPT1-reporter fusion protein, which reflects GSPT1 degradation.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure the degradation of GSPT1 following treatment with this compound. The choice of method will depend on the specific experimental goals, available resources, and desired level of quantification. Western blotting provides a straightforward and widely accessible method for semi-quantitative analysis, while mass spectrometry offers a highly accurate and global view of protein degradation. Reporter assays are valuable for high-throughput screening of potential GSPT1 degraders. By employing these methodologies, researchers can further elucidate the therapeutic potential of targeting GSPT1 for degradation in cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 8. genecards.org [genecards.org]
- 9. WikiGenes - GSPT1 - G1 to S phase transition 1 [wikigenes.org]
- 10. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 21. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Reporter-based Growth Assay for Systematic Analysis of Protein Degradation [jove.com]
Application Notes: Western Blot Protocol for GSPT1 Degradation Induced by MG-277
Audience: Researchers, scientists, and drug development professionals.
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein that mediates the termination of protein synthesis and is involved in cell cycle regulation.[1][2][3] Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target.[3][4] MG-277 is a potent, small-molecule "molecular glue" degrader that specifically targets GSPT1.[5][6] Unlike traditional inhibitors, this compound functions by inducing the formation of a ternary complex between GSPT1 and Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[7][8][9] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[3][] This targeted protein degradation (TPD) offers a powerful therapeutic strategy.[] Western blotting is a fundamental technique to quantitatively assess the dose- and time-dependent degradation of GSPT1 following treatment with this compound.[11]
Mechanism of Action: this compound
This compound acts as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and altering its surface to create a novel binding interface for GSPT1.[7][12] This results in the formation of a stable GSPT1-MG-277-CRBN ternary complex, bringing GSPT1 into close proximity with the E3 ligase machinery. The complex then facilitates the transfer of ubiquitin molecules to GSPT1, leading to its recognition and subsequent degradation by the proteasome. This degradation is rapid and potent, with a reported half-maximal degradation concentration (DC50) of 1.3 nM in RS4;11 cells.[5][13] The anticancer activity of this compound is achieved in a p53-independent manner.[5]
Experimental Protocol
This protocol details the steps for analyzing this compound-induced GSPT1 degradation in a cancer cell line (e.g., RS4;11 acute lymphoblastic leukemia cells) via Western blot.
1. Materials and Reagents
-
Cell Line: RS4;11 (or other sensitive cancer cell line, e.g., MOLM-13, MV4;11).[6]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound (stock solution in DMSO).
-
Control: DMSO (vehicle).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), Laemmli sample buffer (2x).
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-GSPT1 antibody.
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Culture RS4;11 cells according to standard protocols. For suspension cells, maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
Seed cells in 6-well plates at a density of approximately 1 x 10^6 cells/mL in fresh media.
-
Prepare serial dilutions of this compound in culture medium. To determine the DC50, a concentration range of 0.1 nM to 100 nM is recommended.[5][13]
-
Treat cells with the desired concentrations of this compound or with DMSO as a vehicle control.
-
Incubate the cells for a specified time course (e.g., 4, 8, 16, and 24 hours) at 37°C in a 5% CO2 incubator.[14]
3. Cell Lysis and Protein Quantification
-
After treatment, transfer the cell suspension to centrifuge tubes. Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (with inhibitors) to the pellet.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[14]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[14]
4. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with RIPA buffer. Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[14]
-
Run the gel until adequate protein separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[14]
-
Incubate the membrane with the primary anti-GSPT1 antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
Prepare the ECL substrate and apply it to the membrane. Capture the chemiluminescent signal using a digital imaging system.[14]
-
(Optional) Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) following the same immunoblotting steps.
5. Data Analysis
-
Perform densitometry analysis on the captured image to quantify the band intensities for GSPT1 and the loading control.
-
Normalize the GSPT1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control for each concentration and time point.
Data Presentation
The following table summarizes recommended quantitative parameters for the Western blot protocol.
| Parameter | Recommended Value/Range | Notes |
| Cell Line | RS4;11, MV4-11 | GSPT1 degradation by molecular glues is well-characterized in these lines.[6][15] |
| This compound Conc. Range | 0.1 nM - 100 nM | To determine a dose-response curve and DC50. The reported DC50 is ~1.3 nM.[5][13] |
| Incubation Time | 4 - 24 hours | To observe time-dependent degradation kinetics.[14][15] |
| Protein Load per Lane | 20 - 30 µg | Ensure this amount is within the linear range of detection for the antibodies.[14] |
| Primary Ab (GSPT1) | As per manufacturer's datasheet | Typically 1:1000 to 1:2000 dilution. Commercially available. |
| Primary Ab (Loading) | As per manufacturer's datasheet | Typically 1:1000 to 1:5000 for GAPDH/β-actin. |
| Secondary Ab | As per manufacturer's datasheet | Typically 1:2000 to 1:10000 dilution. |
| Blocking Buffer | 5% non-fat milk or BSA in TBST | BSA is often preferred for phospho-antibodies, but milk is suitable here. |
Experimental Workflow Visualization
Expected Results
Upon successful execution of this protocol, you should observe a dose- and time-dependent decrease in the intensity of the GSPT1 protein band in samples treated with this compound compared to the vehicle (DMSO) control. The loading control band (GAPDH or β-actin) should remain consistent across all lanes, confirming equal protein loading. The results will allow for the calculation of the DC50 value for this compound in the chosen cell line, providing a quantitative measure of its GSPT1 degradation potency.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a PROTAC Molecular Glue, Exhibits Anti-cancer Activity by Inhibiting GSPT1 | MedChemExpress [medchemexpress.eu]
- 7. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing MG-277 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction to MG-277: A Molecular Glue Degrader
This compound is a novel small molecule that functions as a "molecular glue," inducing the targeted degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2] Unlike traditional enzyme inhibitors, this compound facilitates the interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[2] This targeted protein degradation offers a promising therapeutic strategy, particularly in oncology, as the depletion of GSPT1 has been shown to inhibit tumor cell growth irrespective of their p53 mutational status.[1][2]
The efficacy of this compound is attributed to its ability to induce rapid and potent degradation of GSPT1, a key factor in translation termination.[1] This disruption of protein synthesis ultimately leads to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound using common cell viability assays.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the efficacy of this compound in various cancer cell lines, providing key metrics for its cytotoxic and protein degradation activities.
Table 1: In Vitro Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Assay Method |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 3.5 | Not Specified |
| RS4;11/IRMI-2 | Acute Lymphoblastic Leukemia | Mutant | 3.4 | Not Specified |
| HL-60 | Acute Promyelocytic Leukemia | Null | 8.3 | Not Specified |
IC50: The half-maximal inhibitory concentration required to inhibit cell growth by 50%.[2][3]
Table 2: GSPT1 Degradation Potency of this compound
| Cell Line | DC50 (nM) | Time Point | Assay Method |
| RS4;11 | 1.3 | 24 hours | Western Blot |
DC50: The concentration required to degrade 50% of the target protein.[2][3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound acts as a molecular glue to induce the formation of a ternary complex between the CRBN E3 ligase and GSPT1, leading to GSPT1 ubiquitination and proteasomal degradation, ultimately resulting in apoptosis.
Experimental Workflow for Cell Viability Assays
Caption: A generalized workflow for determining the IC50 of this compound using cell viability assays.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired volume of diluted this compound or vehicle control to the wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.
-
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for sufficient cell numbers for flow cytometry analysis after treatment.
-
Incubate for 24 hours, then treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then trypsinize the attached cells. Combine both fractions.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate controls for setting compensation and gates (unstained cells, Annexin V-FITC only, PI only).
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Protocol 4: Western Blot for GSPT1 Degradation
This protocol is to confirm the on-target effect of this compound by measuring the reduction in GSPT1 protein levels.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GSPT1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Analysis:
-
Capture the chemiluminescent signal and quantify the band intensities.
-
Normalize the GSPT1 band intensity to the loading control (β-actin or GAPDH).
-
Calculate the percentage of GSPT1 degradation relative to the vehicle control.
-
Plot the percentage of GSPT1 remaining against the log of the this compound concentration to determine the DC50 value.[4]
-
References
Application Notes and Protocols for MG-277 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-277 is a potent and selective molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein for degradation.[1][2][3] Unlike traditional inhibitors, this compound facilitates the interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[2][4] This degradation of GSPT1, a key factor in translation termination, induces potent anticancer activity in a manner independent of the tumor suppressor p53 status.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical xenograft mouse models.
Mechanism of Action
This compound functions as a molecular glue, a novel class of small molecules that induce or stabilize protein-protein interactions. Specifically, this compound binds to the CRBN E3 ubiquitin ligase and induces a conformational change that creates a neosubstrate binding pocket for GSPT1. This ternary complex formation (CRBN-MG-277-GSPT1) leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts the translation termination process, leading to ribosomal stalling and ultimately triggering cell cycle arrest and apoptosis in cancer cells.[4][5]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound in various human cancer cell lines. This data is crucial for selecting appropriate xenograft models for in vivo efficacy studies.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | DC50 (nM) for GSPT1 | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 3.5 | 1.3 | [1][2] |
| RS4;11/IRMI-2 | Acute Lymphoblastic Leukemia | Mutant | 3.4 | - | [2] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 24.6 | - | [1] |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 7.9 | - | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Null | 8.3 | - | [3] |
| MDA-MB-231 | Breast Cancer | Mutant | 39.4 | - | [1] |
| MDA-MB-468 | Breast Cancer | Mutant | 26.4 | - | [1] |
IC50: The half maximal inhibitory concentration for cell growth. DC50: The half maximal degradation concentration for the target protein.
Experimental Protocols
General Guidelines for Xenograft Studies
The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in xenograft mouse models. It is important to note that specific parameters such as the choice of animal strain, tumor model, and dosing regimen may require optimization.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
1. Materials:
-
Human cancer cell lines (e.g., RS4;11, MOLM-13, MV4-11 based on in vitro data)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS and cell culture medium
-
This compound
-
Vehicle for formulation (see Protocol 3)
-
Calipers for tumor measurement
-
Animal balance
2. Procedure:
-
Cell Preparation: Culture selected cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
-
This compound Administration: Prepare this compound formulation as described in Protocol 3. Administer this compound to the treatment group and vehicle to the control group according to the desired dosing schedule (e.g., daily oral gavage). Based on data from other GSPT1 degraders, a starting dose range of 1-30 mg/kg could be explored.
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 21-28 days). At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot for GSPT1 levels, immunohistochemistry).
Protocol 2: Patient-Derived Xenograft (PDX) Model
PDX models more accurately recapitulate the heterogeneity of human tumors. The general procedure is similar to the CDX model, with the primary difference being the source of the tumor tissue.
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Tumor Implantation: Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.
-
PDX Establishment and Expansion: Monitor tumor growth. Once tumors reach a significant size, they can be passaged into subsequent cohorts of mice for expansion.
-
Efficacy Study: Once a sufficient number of mice with established PDX tumors are available, follow steps 4-7 from Protocol 1 for randomization, treatment, and monitoring.
Protocol 3: Formulation of this compound for In Vivo Administration
Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in vivo. The following are suggested formulations provided by a commercial supplier.[4][6] It is recommended to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.
Formulation 1 (for oral or intraperitoneal administration):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
To a calculated volume of the DMSO stock, add PEG300 and mix until clear.
-
Add Tween 80 and mix until clear.
-
Finally, add saline (0.9% NaCl) to reach the final desired concentration.
-
Example final concentration of solvents: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Formulation 2 (for oral or intraperitoneal administration):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
Add the DMSO stock solution to corn oil and mix thoroughly.
-
Example final concentration of solvents: 10% DMSO, 90% Corn Oil.
-
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action. The protocols and data presented in these application notes provide a foundational guide for researchers to design and execute robust preclinical studies in xenograft mouse models. Careful selection of tumor models based on in vitro sensitivity, along with optimization of the dosing regimen and formulation, will be critical for evaluating the full therapeutic potential of this compound.
References
- 1. This compound, a PROTAC Molecular Glue, Exhibits Anti-cancer Activity by Inhibiting GSPT1 | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 4. This compound | Apoptosis | 2411085-89-5 | Invivochem [invivochem.com]
- 5. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 6. invivochem.net [invivochem.net]
MG-277 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-277 is a potent molecular glue degrader that induces the targeted degradation of the translation termination factor GSPT1.[1][2] Originally developed from a series of PROTAC MDM2 degraders, this compound was found to exhibit a novel mechanism of action, independent of MDM2 and p53.[1][3][4] Instead, it facilitates the interaction between GSPT1 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][5] This targeted protein degradation results in potent anti-cancer activity in a variety of cell lines, irrespective of their p53 status.[3][6] These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in experiments, and an overview of its mechanism of action.
Chemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C41H42Cl2FN5O5 | Tenova Pharma |
| Molecular Weight | 774.72 g/mol | Tenova Pharma |
| Appearance | White solid | Tenova Pharma |
| Purity (HPLC) | ≥ 95% | Tenova Pharma |
| Solubility | DMSO, DMF | Tenova Pharma |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL | Prepare by ultrasonic agitation. | [7] |
Mechanism of Action: GSPT1 Degradation
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. This degradation is independent of MDM2 and the tumor suppressor p53.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 50 mg/mL stock solution.
-
Vortex the solution thoroughly.
-
Use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[8]
In Vitro Cell Treatment Workflow
Western Blot Protocol for GSPT1 Degradation
This protocol is adapted from established methods for detecting GSPT1 degradation.[6][9]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add an equal volume of Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the GSPT1 signal to the loading control.
-
Quantitative Data
The following tables summarize key quantitative data for this compound from published studies.
In Vitro Efficacy of this compound
| Cell Line | p53 Status | IC50 (nM) | DC50 (nM) for GSPT1 | Treatment Duration | Reference |
| RS4;11 | Wild-type | 3.5 | 1.3 | 24 hours | [6] |
| RS4;11/IRMI-2 | Mutant | 3.4 | - | 24 hours | [6] |
| MOLM-13 | Wild-type | 24.6 | - | - | [3] |
| MV4;11 | Wild-type | 7.9 | - | - | [3] |
IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration.
References
- 1. Simple Structural Modifications Converting a Bona fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 3. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. invivochem.net [invivochem.net]
- 9. benchchem.com [benchchem.com]
Application Note: Validating GSPT1 as the Target of the Molecular Glue Degrader MG-277 Using Lentiviral-Mediated shRNA Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery. Compounds like MG-277, a novel molecular glue degrader, offer a promising strategy for treating cancers by inducing the degradation of specific proteins. This compound has been identified as a potent degrader of the G1 to S phase transition 1 (GSPT1) protein, a key factor in translation termination.[1][2][3] GSPT1 is frequently overexpressed in various cancers and plays a crucial role in promoting cell proliferation and inhibiting apoptosis.[4][5][6] Therefore, validating that the cytotoxic effects of this compound are indeed mediated through the degradation of GSPT1 is a critical step in its development.
This application note provides a comprehensive protocol for validating GSPT1 as the functional target of this compound. The primary strategy is to use lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down GSPT1 expression. The resulting phenotype should phenocopy the effects of this compound treatment. This approach provides strong evidence that the compound's mechanism of action is on-target. We present detailed protocols for lentivirus production, stable cell line generation, knockdown validation by quantitative PCR (qPCR) and Western Blot, and assessment of cellular viability via MTT assay.
Principle of the Method
The core principle of this validation strategy is to compare the cellular phenotype induced by the small molecule (this compound) with the phenotype caused by genetic knockdown of its putative target (GSPT1). If the knockdown of GSPT1 results in similar effects on cell viability and relevant signaling pathways as treatment with this compound, it strongly supports the hypothesis that GSPT1 is the primary target through which this compound exerts its anticancer activity.
Lentiviral vectors are used to deliver shRNA sequences targeting GSPT1 into the host cell's genome, ensuring stable, long-term suppression of the target gene.[7] This method allows for the creation of a stable cell line with reduced GSPT1 levels, which can then be compared to control cells (expressing a non-targeting shRNA) and cells treated with this compound.
Experimental & Logical Workflow
The overall workflow involves designing and cloning GSPT1-targeting shRNA, producing lentivirus, transducing target cells, selecting for stable expression, and then validating the knockdown and comparing the resulting phenotype with that of this compound treatment.
Mechanism of Action: this compound as a Molecular Glue
This compound functions as a "molecular glue" by inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein GSPT1.[8][9][10] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[3] This targeted degradation results in potent, p53-independent anticancer effects.
Signaling Pathway: GSPT1 Depletion and Apoptosis
GSPT1 is a translation termination factor, and its depletion leads to cellular stress and can activate apoptotic pathways. One proposed mechanism involves the activation of Apoptosis Signal-Regulating Kinase 1 (ASK1). GSPT1 can interact with ASK1, and its depletion may lead to the dissociation of the inhibitor protein 14-3-3 from ASK1, thereby activating ASK1.[11] Activated ASK1 can then initiate a downstream kinase cascade (involving MKKs and JNK/p38), ultimately leading to caspase-3 activation and apoptosis.
Experimental Protocols
Protocol 1: Lentivirus Production and Generation of Stable Cell Lines
This protocol describes the generation of high-titer lentivirus in HEK293T cells and the subsequent transduction of a target cancer cell line (e.g., RS4;11, a B-cell acute lymphoblastic leukemia line) to create stable knockdown cell lines.
A. Lentivirus Production in HEK293T Cells
-
Day 1: Seed HEK293T Cells
-
Plate 4.0 x 10⁶ HEK293T cells in a 10 cm tissue culture dish in 10 mL of DMEM with 10% FBS (without antibiotics).
-
Incubate at 37°C, 5% CO₂ overnight. Cells should be ~70-80% confluent at the time of transfection.
-
-
Day 2: Co-transfection
-
Prepare two tubes for the transfection mix.
-
Tube A: Dilute plasmids in 500 µL of serum-free medium (e.g., Opti-MEM). Use a 3rd generation packaging system:
-
2.5 µg pLKO.1-shRNA vector (targeting GSPT1 or non-targeting control)
-
1.5 µg pMDLg/pRRE (packaging plasmid)
-
0.6 µg pRSV-Rev (packaging plasmid)
-
0.9 µg pMD2.G (envelope plasmid)
-
-
Tube B: Dilute 15 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 500 µL of serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the HEK293T cells. Swirl gently to mix.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 3: Change Medium
-
After 12-16 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh complete culture medium.
-
-
Day 4 & 5: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh medium to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 2000 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter. The virus can be used immediately or aliquoted and stored at -80°C.
-
B. Transduction and Selection of Target Cells
-
Day 1: Seed Target Cells
-
Plate the target cancer cells (e.g., RS4;11) at a density that will result in ~50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the viral supernatant.
-
Add the viral supernatant to the target cells along with Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate overnight (18-20 hours) at 37°C, 5% CO₂.
-
-
Day 3: Change Medium
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
-
Day 4 Onwards: Antibiotic Selection
-
After 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Continue selection until non-transduced control cells are completely eliminated and stable, resistant colonies are visible.
-
Expand the puromycin-resistant polyclonal population for subsequent validation experiments.
-
Protocol 2: Validation of GSPT1 Knockdown
A. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
Harvest ~1-2 x 10⁶ cells from the stable shGSPT1 and shControl cell lines.
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase digestion step.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio ~1.8-2.0).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set (GSPT1 and a housekeeping gene like GAPDH or ACTB) in a 20 µL reaction volume:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
4 µL Nuclease-free water
-
4 µL Diluted cDNA (e.g., 1:10 dilution)
-
-
Run samples in triplicate on a real-time PCR instrument.
-
-
Thermal Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To confirm product specificity.
-
-
Data Analysis:
-
Calculate the threshold cycle (Ct) for each sample.
-
Use the ΔΔCt method to determine the relative expression of GSPT1, normalized to the housekeeping gene and relative to the shControl cells.
-
B. Western Blot Analysis
This protocol validates knockdown at the protein level.
-
Protein Extraction:
-
Harvest ~2-5 x 10⁶ cells. Wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., Rabbit anti-GSPT1) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., Mouse anti-β-Actin) on the same membrane.
-
Wash the membrane 3x with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (e.g., Anti-Rabbit IgG-HRP, Anti-Mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a digital imager or X-ray film.
-
Quantify band intensity using software like ImageJ to confirm the reduction in GSPT1 protein levels relative to the loading control.
-
Protocol 3: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
For shRNA comparison: Plate shControl and shGSPT1 stable cells.
-
For this compound treatment: Plate the parental cancer cell line.
-
Include wells with medium only for background control.
-
Incubate for 24 hours.
-
-
Treatment (for this compound):
-
Prepare serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the control (shControl cells or vehicle-treated cells).
-
For this compound, plot the dose-response curve and calculate the IC₅₀ value.
-
Exemplary Data Presentation
The following tables present exemplary data that would be expected from these validation experiments.
Table 1: Validation of GSPT1 Knockdown by qPCR and Western Blot
| Cell Line | GSPT1 mRNA Level (Relative to shControl) | GSPT1 Protein Level (Relative to shControl, Normalized to β-Actin) |
| shControl | 1.00 ± 0.08 | 1.00 ± 0.11 |
| shGSPT1 #1 | 0.21 ± 0.03 | 0.18 ± 0.05 |
| shGSPT1 #2 | 0.28 ± 0.05 | 0.25 ± 0.07 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Comparison of Cell Viability Effects
| Condition | Cell Viability (% of Control) | Notes |
| shRNA Knockdown | Measured at 72 hours post-seeding | |
| shControl | 100.0 ± 5.2 | Non-targeting shRNA control |
| shGSPT1 #1 | 45.3 ± 4.1 | Phenocopies effect of this compound |
| This compound Treatment | Parental cells treated for 72 hours | |
| Vehicle (0.1% DMSO) | 100.0 ± 6.5 | Vehicle control |
| This compound (3.5 nM) | 50.1 ± 3.8 | Corresponds to the published IC₅₀ for RS4;11 cells[3] |
Data are presented as mean ± SD from three independent experiments.
Conclusion
The protocols outlined in this application note provide a robust framework for validating GSPT1 as the bona fide target of the molecular glue degrader this compound. By demonstrating that the genetic knockdown of GSPT1 phenocopies the potent cytotoxic effects of this compound, researchers can confidently establish a clear link between the compound's mechanism and its biological effect. Successful completion of these experiments provides critical on-target validation, a cornerstone for the continued preclinical and clinical development of novel targeted protein degraders.
References
- 1. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 6. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 7. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase | Semantic Scholar [semanticscholar.org]
- 10. tenovapharma.com [tenovapharma.com]
- 11. G1 to S phase transition protein 1 induces apoptosis signal-regulating kinase 1 activation by dissociating 14-3-3 from ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qiagen.com [qiagen.com]
- 13. siRNA-induced Gene Silencing | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols: High-Throughput Identification of Genetic Modulators of MG-277 Activity Using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application notes for utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that modulate cellular responses to MG-277, a novel molecular glue that induces the degradation of the translation termination factor GSPT1.[1] By systematically knocking out every gene in the genome, this approach allows for the unbiased discovery of genetic factors that either sensitize or confer resistance to this compound. Such findings are critical for elucidating the compound's mechanism of action, identifying potential combination therapies, and discovering biomarkers for patient stratification. The following sections detail the experimental workflow, data analysis, and visualization of hypothetical results from a screen designed to uncover synthetic lethality or resistance pathways associated with this compound treatment.
Introduction to CRISPR-Cas9 Screening in Drug Discovery
CRISPR-Cas9 technology has revolutionized functional genomic screening by enabling the precise and efficient knockout of genes at a genome-wide scale.[2][3] In the context of drug discovery, CRISPR screens are powerful tools for identifying drug targets, elucidating mechanisms of action, and understanding drug resistance.[2][3][4] A pooled CRISPR screen involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cells.[4][5] When these cells are treated with a therapeutic agent, changes in the representation of sgRNAs in the surviving cell population can reveal genes whose knockout affects the drug's efficacy. Negative selection (depletion of sgRNAs) suggests that the targeted gene is essential for survival in the presence of the drug (potential synergistic target), while positive selection (enrichment of sgRNAs) indicates that the gene's absence confers resistance.[3]
This compound is a molecular glue that selectively induces the degradation of GSPT1 (G1 to S phase transition 1), a key component of the translation termination complex.[1] While the primary target is known, the broader cellular consequences and potential resistance mechanisms are not fully understood. A CRISPR-Cas9 screen can provide valuable insights into the cellular pathways that are essential for survival or that mediate resistance when GSPT1 is degraded.
Experimental Design and Workflow
A genome-wide CRISPR-Cas9 knockout screen will be performed in a suitable cancer cell line to identify genes that modify the cellular response to this compound. The overall workflow is depicted below.
Detailed Experimental Protocol
This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genetic modifiers of this compound activity.
1. Cell Line and Reagent Preparation
-
Cell Line: Select a cancer cell line of interest (e.g., a leukemia cell line such as RS4;11 where this compound has been shown to be active[1]) that stably expresses the Cas9 nuclease. If a Cas9-expressing line is not available, it must be generated by lentiviral transduction followed by selection.
-
sgRNA Library: A whole-genome sgRNA library (e.g., GeCKO v2) should be obtained and the lentivirus packaged.
-
This compound: Prepare a stock solution of this compound in DMSO. Determine the IC50 of this compound for the chosen cell line to establish a sub-lethal concentration for the screen (e.g., IC20-IC30).
2. Lentiviral Transduction of sgRNA Library
-
Titer the lentiviral sgRNA library on the Cas9-expressing target cells to determine the optimal virus volume for a multiplicity of infection (MOI) of 0.3-0.5. This low MOI ensures that most cells receive a single sgRNA.[3]
-
Seed a sufficient number of cells to maintain a library representation of at least 500 cells per sgRNA.
-
Transduce the cells with the lentiviral library in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After another 24 hours, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be determined beforehand with a kill curve.
-
Expand the puromycin-selected cell population.
3. This compound Screen
-
Collect a baseline cell sample (T0) for genomic DNA extraction. This sample represents the initial sgRNA distribution.
-
Split the remaining cell population into two groups: a control group treated with DMSO and a treatment group treated with the predetermined sub-lethal concentration of this compound.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the library representation.
-
At the end of the treatment period, harvest the cells from both the DMSO and this compound arms.
4. Genomic DNA Extraction, PCR, and Sequencing
-
Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell pellets.
-
Amplify the sgRNA cassette region from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the region containing the sgRNA, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform next-generation sequencing (NGS) to determine the read counts for each sgRNA in each sample.
5. Data Analysis
-
Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sgRNA read count data.[5][6][7]
-
MAGeCK will normalize the read counts and perform statistical analysis to identify sgRNAs and, subsequently, genes that are significantly enriched or depleted in the this compound-treated population compared to the DMSO control.
-
Genes with significantly depleted sgRNAs are considered potential sensitizers to this compound (synthetic lethal partners).
-
Genes with significantly enriched sgRNAs are considered potential resistance factors.
Hypothetical Data Presentation
The results of the CRISPR screen can be summarized in a table format, highlighting the top genetic hits for both sensitization and resistance.
| Gene | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| Top Sensitizing Hits | ||||
| GENE_A | E3 Ubiquitin Ligase | -3.5 | 1.2e-8 | Sensitizing |
| GENE_B | Ribosomal Protein | -3.1 | 5.6e-8 | Sensitizing |
| GENE_C | Translation Initiation Factor | -2.8 | 9.1e-7 | Sensitizing |
| Top Resistance Hits | ||||
| GENE_X | Drug Efflux Pump | 4.2 | 3.4e-9 | Resistance |
| GENE_Y | Component of CRL4 E3 Ligase | 3.8 | 8.2e-9 | Resistance |
| GENE_Z | Stress Response Kinase | 3.2 | 4.5e-8 | Resistance |
Table 1: Representative Hypothetical Data from a Genome-Wide CRISPR-Cas9 Screen for this compound Genetic Modulators. Log2 fold change indicates the change in sgRNA representation in the this compound-treated cells relative to the DMSO control. A negative value signifies depletion (sensitization), while a positive value indicates enrichment (resistance).
Plausible Signaling Pathway and Mechanism of Action
Based on the known function of this compound as a GSPT1 degrader, a CRISPR screen could uncover genes involved in cellular processes that become critical upon the loss of GSPT1. GSPT1 is essential for translation termination, and its degradation would lead to ribosome stalling and cellular stress. A plausible signaling pathway that could be elucidated is presented below.
Conclusion
The application of CRISPR-Cas9 screening to the study of this compound offers a powerful, unbiased approach to understanding its broader biological effects. The identification of genes that sensitize cells to this compound can reveal novel therapeutic combinations, while the discovery of resistance mechanisms can inform the development of next-generation compounds and guide patient selection strategies. The protocols and conceptual framework provided here serve as a comprehensive guide for researchers aiming to leverage this technology to accelerate the development of molecular glues and other novel therapeutics.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthego.com [synthego.com]
- 5. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MG-277 in Specific Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MG-277 is a potent and selective molecular glue degrader that induces the degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1] Unlike traditional enzyme inhibitors, this compound functions by inducing proximity between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[2][3] This mechanism of action is independent of the tumor suppressor p53 status of the cancer cells, making it a promising therapeutic strategy for a broad range of malignancies.[2] These application notes provide a summary of the activity of this compound in various cancer cell lines and detailed protocols for its in vitro evaluation.
Data Presentation
The following tables summarize the in vitro potency of this compound in inducing GSPT1 degradation and inhibiting cell viability in various cancer cell lines.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Cancer Type | DC50 (nM) | Notes |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.3 | GSPT1 degradation measured after 24 hours.[2] |
| MV4-11 | Acute Myeloid Leukemia | 9.7 | GSPT1 degradation measured after 4 hours.[4] |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia | N/A | Significant degradation observed at 100 nM. |
DC50: The concentration of the compound required to induce 50% of the maximal degradation of the target protein.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Notes |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | 3.5 | Cell viability measured after 72 hours.[2] |
| RS4;11/IRMI-2 | Acute Lymphoblastic Leukemia | Mutant | 3.4 | p53 mutant cell line.[2] |
| HL-60 | Acute Promyelocytic Leukemia | Null | 8.3 | Cell viability measured after 72 hours. |
| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 24.6 | Cell viability measured after 72 hours. |
| MV4-11 | Acute Myeloid Leukemia | Wild-type | 7.9 | Cell viability measured after 72 hours. |
| MDA-MB-231 | Breast Cancer | Mutant | 39.4 | Cell viability measured after 72 hours. |
| MDA-MB-468 | Breast Cancer | Mutant | 26.4 | Cell viability measured after 72 hours. |
IC50: The concentration of the compound required to inhibit cell growth by 50%.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Determination of Cell Viability (IC50) using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RS4;11, HL-60, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
Protocol 2: Western Blot Analysis of GSPT1 Degradation
This protocol is for assessing the degradation of GSPT1 protein in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of GSPT1 degradation relative to the loading control.
-
Protocol 3: Apoptosis Assay using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate as described in Protocol 1.
-
Treat cells with various concentrations of this compound for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the results to the vehicle control to determine the fold-induction of caspase-3/7 activity.
-
Protocol 4: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in a T25 flask and treat with this compound for 24-48 hours.[16]
-
Include unstained, Annexin V only, and PI only controls.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash twice with cold PBS.[16]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[17]
-
Incubate for 15-20 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Use the single-stained controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[18]
-
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase | Performance Analytics [scinapse.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. You are being redirected... [prosci-inc.com]
- 12. eRF3a/GSPT1 antibody (10763-1-AP) | Proteintech [ptglab.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.hellobio.com [cdn.hellobio.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MG-277 not inducing apoptosis troubleshooting
Technical Support Center: Troubleshooting MG-132-Induced Apoptosis
This technical support resource is intended for researchers, scientists, and drug development professionals who are using proteasome inhibitors like MG-132 to induce apoptosis and are encountering challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MG-132-induced apoptosis?
A1: MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor. The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, including those that regulate cell cycle and apoptosis. By inhibiting the proteasome, MG-132 causes the accumulation of pro-apoptotic proteins (e.g., Bax, p53) and cell cycle inhibitors (e.g., p21, p27), while preventing the degradation of IκB, which in turn inhibits the pro-survival NF-κB signaling pathway.[1][2] This disruption of protein homeostasis leads to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, activation of caspases, and ultimately, apoptosis.[3][4]
Q2: What are the typical concentrations and incubation times for inducing apoptosis with MG-132?
A2: The optimal concentration and incubation time for MG-132 are highly cell-line dependent. However, a general starting point for many cancer cell lines is a concentration range of 1-20 µM for an incubation period of 6-48 hours.[3][5][6][7] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[7]
Q3: Can MG-132 induce other forms of cell death besides apoptosis?
A3: While apoptosis is the primary mode of cell death induced by MG-132, it can also trigger other cell death pathways, such as autophagy-mediated cell death, particularly in combination with other treatments.[4] In some contexts, high concentrations of proteasome inhibitors can lead to necrosis. Therefore, it is important to use multiple assays to characterize the cell death phenotype.
Q4: Is MG-132 expected to work in all cancer cell lines?
A4: The sensitivity of cancer cell lines to MG-132 can vary. Resistance can be multifactorial, involving differences in drug uptake, efflux, or alterations in the ubiquitin-proteasome system. Some studies have shown that MG-132 can induce apoptosis irrespective of p53 or PTEN mutational status in certain cancer types.[1]
Troubleshooting Guide: MG-132 Not Inducing Apoptosis
This guide provides a systematic approach to troubleshoot experiments where MG-132 is failing to induce the expected apoptotic response.
| Problem | Possible Cause | Recommended Solution |
| No Apoptotic Phenotype Observed | Suboptimal MG-132 Concentration: The concentration may be too low to effectively inhibit the proteasome and trigger apoptosis. | Perform a dose-response experiment with a wider range of MG-132 concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your cell line.[3][5] |
| Inappropriate Incubation Time: The treatment duration may be too short or too long to capture the peak of the apoptotic response. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at the determined optimal concentration.[3][8] | |
| Cell Line Resistance: The chosen cell line may be inherently resistant to proteasome inhibitors. | - Research the literature for studies using MG-132 on your specific cell line. - Consider using a different cell line known to be sensitive to MG-132 as a positive control. - Investigate potential resistance mechanisms in your cell line. | |
| Compound Degradation: MG-132 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Prepare fresh MG-132 stock solution in DMSO and store in aliquots at -20°C or -80°C. - Test the activity of the new stock on a sensitive positive control cell line. | |
| High Background Apoptosis in Control Group | Unhealthy Cells: Cells may be stressed due to high passage number, mycoplasma contamination, or suboptimal culture conditions. | - Use low passage number cells. - Regularly test for mycoplasma contamination. - Ensure optimal cell culture conditions (e.g., confluency, media). |
| Toxicity of Vehicle (DMSO): The concentration of the DMSO vehicle may be too high. | Ensure the final DMSO concentration in the culture medium is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). | |
| Inconsistent Results Between Experiments | Variability in Experimental Conditions: Inconsistent cell seeding density, passage number, or treatment timing. | - Maintain consistent cell seeding density and passage number for all experiments. - Standardize all steps of the experimental protocol. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in compound concentration. | Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
MG-132 treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of MG-132 for the determined time. Include untreated and vehicle-treated controls.
-
Cell Harvesting:
-
For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution. Collect both the detached and adherent cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Western Blot for Cleaved Caspase-3 and PARP
This protocol detects the activation of executioner caspases and the cleavage of a key substrate, PARP.
Materials:
-
MG-132 treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Workflows
MG-132 Induced Apoptosis Signaling Pathway
Caption: MG-132 induced apoptosis pathway.
Troubleshooting Workflow for Failed Apoptosis Induction
Caption: Workflow for troubleshooting failed apoptosis induction.
References
- 1. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged treatment with the proteasome inhibitor MG-132 induces apoptosis in PC12 rat pheochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MG-277 Concentration for Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MG-277 for various cell lines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a molecular glue degrader that selectively induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2] It functions by forming a ternary complex with GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3] This degradation of GSPT1, a key translation termination factor, leads to impaired protein synthesis, activation of the integrated stress response (ISR), and ultimately, p53-independent cancer cell death.[4][5][6]
Q2: How do I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a non-polar solvent like dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 774.71 g/mol ) in 129.1 µL of DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on published data, this compound is potent in the low nanomolar range. For initial experiments, a concentration range of 0.1 nM to 100 nM is recommended to determine the optimal concentration for your specific cell line.[1][2]
Q4: My IC50/DC50 values are inconsistent between experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Use a consistent cell seeding density for all experiments, as this can influence the drug response.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Assay Variability: Technical variability in plate reading, reagent addition, or incubation times can contribute to inconsistencies. Include appropriate controls in every experiment.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and affect the experimental outcome. Maintain a consistent and low final DMSO concentration across all wells.
Q5: Are there any known off-target effects of this compound?
Unbiased proteomic analysis has shown that this compound is highly selective for GSPT1 degradation.[7] However, like any small molecule, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to use the lowest effective concentration to minimize potential off-target activities. Researchers have noted that some molecular glue degraders can have off-target effects on other zinc-finger proteins, though this has not been specifically reported for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no GSPT1 degradation | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Low Cereblon (CRBN) expression in the cell line. | Verify CRBN expression levels in your cell line via Western blot or qPCR. CRBN is essential for this compound's mechanism of action. | |
| Proteasome inhibition. | Ensure that you are not co-treating with proteasome inhibitors, as this compound relies on a functional proteasome for GSPT1 degradation. | |
| High background in cell viability assays | Contamination (e.g., mycoplasma). | Regularly test your cell lines for mycoplasma contamination. |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting when seeding plates. | |
| Edge effects in multi-well plates. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Unexpected cytotoxicity in vehicle control | High DMSO concentration. | Keep the final DMSO concentration below 0.1%. Prepare a serial dilution of your compound to minimize the volume of stock solution added to the wells. |
| Variability in apoptosis assay results | Inappropriate timing of analysis. | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. |
| Cell detachment method. | For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA followed by neutralization) to avoid mechanical damage to the cell membrane, which can lead to false positives in Annexin V staining. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | p53 Status | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 3.5 | 1.3 | Wild-Type | [1][2] |
| RS4;11/IRMI-2 | Acute Lymphoblastic Leukemia | 3.4 | - | Mutant | [1][2] |
IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration of GSPT1.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for the determined optimal time. Include a vehicle control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using Trypsin-EDTA, neutralize with complete medium, and collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for GSPT1 Degradation
This protocol is for confirming the degradation of GSPT1 protein.
-
Cell Treatment and Lysis: Treat cells with this compound. After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Densitometry: Quantify the band intensities to determine the extent of GSPT1 degradation relative to the loading control.
Visualizations
Caption: Mechanism of action of this compound leading to GSPT1 degradation and apoptosis.
Caption: Recommended experimental workflow for characterizing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 5. invivochem.net [invivochem.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming MG-277 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel MDM2 inhibitor, MG-277, in cancer cells.
FAQs: Understanding and Troubleshooting this compound Resistance
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2] In cancer cells with wild-type p53, MDM2 targets p53 for proteasomal degradation, thereby suppressing its function.[2] By binding to MDM2, this compound is designed to prevent p53 ubiquitination, leading to the stabilization and activation of p53.[3] This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound is a common challenge in cancer research.[4] Several mechanisms could be responsible for the observed decrease in sensitivity. These can be broadly categorized as on-target and off-target alterations.[5]
Potential On-Target Mechanisms:
-
Alteration of the Drug Target: Mutations in the MDM2 gene that prevent this compound from binding effectively.
-
Loss or Mutation of p53: The efficacy of this compound is dependent on functional p53.[2] Mutations in the TP53 gene that inactivate its tumor suppressor function will render this compound ineffective.
Potential Off-Target Mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[4][6]
-
Activation of Compensatory Pathways: Cancer cells can activate alternative survival signaling pathways to bypass their dependence on the p53 pathway.[5][7] This could involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or the activation of pro-survival pathways like PI3K/Akt or MAPK/ERK.
-
Epigenetic Alterations: Changes in DNA methylation or histone modifications can lead to altered gene expression profiles that promote cell survival and drug resistance.[5][6]
-
Tumor Microenvironment (TME) Influence: Factors within the TME can contribute to drug resistance.[5]
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | This compound | 0.5 | - |
| Resistant Sub-line | This compound | 10.0 | 20x |
Troubleshooting Guide
This guide provides a structured approach to investigating the mechanisms of this compound resistance in your cancer cell line.
Step 1: Validate p53 Status and MDM2 Expression
-
Problem: Reduced or absent p53 activation upon this compound treatment.
-
Troubleshooting:
-
Western Blot Analysis: Check the protein levels of p53, p21 (a downstream target of p53), and MDM2 in both sensitive and resistant cells, with and without this compound treatment. In resistant cells, you may observe a lack of p53 and p21 induction following treatment.
-
TP53 Gene Sequencing: Sequence the TP53 gene in your resistant cell line to check for mutations that may inactivate p53 function.
-
Step 2: Investigate Drug Efflux
-
Problem: Reduced intracellular concentration of this compound.
-
Troubleshooting:
-
Western Blot or qPCR Analysis: Examine the expression levels of common ABC transporters (e.g., ABCB1, ABCG2) in sensitive versus resistant cells.
-
Co-treatment with ABC Transporter Inhibitors: Perform cell viability assays with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2).[8] A restoration of sensitivity to this compound in the presence of an inhibitor suggests the involvement of that specific transporter.
-
Table 2: Effect of ABC Transporter Inhibitor on this compound IC50
| Cell Line | Treatment | IC50 (µM) |
| Resistant Sub-line | This compound | 10.0 |
| Resistant Sub-line | This compound + Verapamil (10 µM) | 1.2 |
Step 3: Assess for Activation of Alternative Survival Pathways
-
Problem: Cancer cells are utilizing other signaling pathways to survive despite p53 activation.
-
Troubleshooting:
-
Phospho-protein Array or Western Blot Analysis: Screen for the activation of key survival pathways such as PI3K/Akt and MAPK/ERK by examining the phosphorylation status of key proteins (e.g., p-Akt, p-ERK).
-
Combination Therapy: Test the efficacy of this compound in combination with inhibitors of the identified activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor).[9] Synergistic effects would suggest the involvement of that pathway in resistance.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Protein Expression
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p53, p21, MDM2, ABCB1, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Product MDM2 Inhibitors: Anticancer Activity and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Off-target effects of MG-277 to consider
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MG-277 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound an MDM2 inhibitor? I am not observing p53 activation in my p53 wild-type cell line.
A1: This is a common point of confusion based on the developmental history of this compound. No, this compound is not a traditional MDM2 inhibitor and is not expected to activate p53.[1][2][3] this compound is a molecular glue that induces the degradation of the translation termination factor GSPT1.[1][2] Its potent anti-cancer activity is achieved through GSPT1 degradation and is independent of p53 status.[1][2][4] Therefore, the absence of p53 activation is the expected outcome.
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a molecular glue degrader.[1][5] It facilitates an interaction between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrate GSPT1.[4][6] This induced proximity leads to the ubiquitination of GSPT1, targeting it for degradation by the proteasome.[4][6] The cytotoxic effects of this compound are a direct result of GSPT1 degradation.
Q3: My cells are resistant to this compound treatment. What are the potential reasons?
A3: Resistance to this compound can arise from several factors. The most critical component for this compound activity is the E3 ligase component, cereblon (CRBN).
-
Low or absent CRBN expression: this compound's activity is strictly dependent on the presence of CRBN.[4] Cells with low or no expression of CRBN will be resistant to this compound. We recommend verifying CRBN expression levels in your cell model via Western blot or qPCR.
-
Mutations in CRBN: Specific mutations in CRBN can prevent this compound from binding, thus abrogating its activity.
-
Upregulation of drug efflux pumps: While not specifically reported for this compound, this is a general mechanism of drug resistance.
-
High rates of translation initiation: Some studies suggest that cells with lower levels of translation initiation may be less susceptible to the effects of GSPT1 degradation.[7][8]
Q4: What are the known off-target effects of this compound?
A4: this compound has a highly specific mechanism of action. An unbiased proteomic analysis revealed that GSPT1 is the only protein whose levels are significantly and dramatically reduced upon this compound treatment.[4] While this compound was derived from a compound targeting MDM2, it has very weak activity in inducing MDM2 degradation and does not activate p53.[3] Therefore, significant off-target protein degradation is not expected. The primary "off-target" considerations should be focused on the downstream consequences of GSPT1 depletion in your specific cellular model.
Q5: What are the downstream cellular consequences of GSPT1 degradation?
A5: GSPT1 is a key factor in translation termination.[9][10] Its degradation leads to impaired translation termination, which in turn can activate the integrated stress response (ISR) pathway, leading to TP53-independent cell death.[6][7][8] Key markers of the ISR, such as increased expression of ATF3 and ATF4, may be observed.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No GSPT1 degradation observed. | 1. Low/no CRBN expression in the cell line. 2. Inactive compound. 3. Suboptimal treatment conditions. | 1. Confirm CRBN protein expression by Western blot. 2. Verify compound integrity and concentration. 3. Optimize treatment time and concentration (see quantitative data below). |
| Cell line is resistant to this compound-induced cytotoxicity. | 1. CRBN is not expressed or is mutated. 2. The cell line's survival is not dependent on GSPT1. | 1. Assess CRBN expression. If CRBN is present, consider sequencing to check for mutations. 2. Perform a GSPT1 knockdown using siRNA or shRNA to confirm dependency. |
| Variability in results between experiments. | 1. Inconsistent cell passage number or density. 2. Variability in compound preparation. | 1. Maintain consistent cell culture practices. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various cell lines.
| Parameter | Cell Line | Value | Reference |
| GSPT1 Degradation (DC₅₀) | RS4;11 | 1.3 nM | [1][2][5] |
| Cell Growth Inhibition (IC₅₀) | RS4;11 (p53-WT) | 3.5 nM | [1] |
| Cell Growth Inhibition (IC₅₀) | RS4;11/IRMI-2 (p53-mutant) | 3.4 nM | [1] |
| Cell Growth Inhibition (IC₅₀) | HL-60 | 8.3 nM | [2] |
| Cell Growth Inhibition (IC₅₀) | MOLM-13 | 24.6 nM | [2] |
| Cell Growth Inhibition (IC₅₀) | MV4;11 | 7.9 nM | [2] |
| Cell Growth Inhibition (IC₅₀) | MDA-MB-231 | 39.4 nM | [2] |
| Cell Growth Inhibition (IC₅₀) | MDA-MB-468 | 26.4 nM | [2] |
Visual Guides
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound as a molecular glue degrader of GSPT1.
Experimental Workflow: Troubleshooting this compound Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a PROTAC Molecular Glue, Exhibits Anti-cancer Activity by Inhibiting GSPT1 | MedChemExpress [medchemexpress.eu]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
Technical Support Center: Improving the In Vivo Bioavailability of MG-277
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of MG-277. This compound is a molecular glue degrader that induces the degradation of the translation termination factor GSPT1.[1][2][3][4][5] Like many small molecule inhibitors, it is likely to face challenges with aqueous solubility, which can in turn limit its oral bioavailability.
This guide offers structured advice on formulation strategies, experimental design, and data interpretation to help you optimize the performance of this compound in your in vivo studies.
Troubleshooting Guides
This section provides step-by-step guidance for overcoming common issues encountered during the in vivo evaluation of this compound.
Issue 1: Low Oral Bioavailability Observed in Preclinical Models
If initial in vivo studies show low oral bioavailability of this compound, consider the following troubleshooting steps to identify and address the root cause.
Experimental Workflow for Troubleshooting Low Bioavailability
References
Technical Support Center: MG-277 Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MG-277 degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a molecular glue degrader. Unlike PROTACs, which are bifunctional molecules, this compound is a small molecule that induces proximity between the E3 ubiquitin ligase Cereblon (CRBN) and the target protein, G1 to S phase transition 1 (GSPT1).[1][2][3] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[3] This targeted degradation of GSPT1 inhibits tumor cell growth in a p53-independent manner.[4]
Q2: What is the primary application of this compound in research?
This compound is primarily used as a tool compound to study the biological functions of GSPT1 and to investigate the potential of GSPT1 degradation as a therapeutic strategy, particularly in oncology.[1][5] Its potent and specific degradation of GSPT1 allows for the elucidation of downstream cellular effects.
Q3: What are the key parameters to consider when designing an this compound degradation experiment?
The key parameters to consider are the cell line, the concentration of this compound, and the treatment duration. The choice of cell line is critical as the expression level of Cereblon (CRBN), the E3 ligase recruited by this compound, can influence the efficiency of GSPT1 degradation.[5][6] A dose-response and time-course experiment should be performed to determine the optimal concentration and incubation time for achieving maximal GSPT1 degradation in the chosen cell line.
Q4: Does this compound have any known off-target effects?
This compound was developed from a molecule that was initially designed as an MDM2 inhibitor.[1] While this compound has a significantly reduced affinity for MDM2 and primarily acts as a GSPT1 degrader, it is important to be aware of potential residual interaction with MDM2, especially in cell lines with high MDM2 expression.[1] It is recommended to assess MDM2 levels as a control experiment.
Troubleshooting Guide
Problem 1: No or low GSPT1 degradation observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Concentration or Treatment Time | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM). Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal degradation window. |
| Low Cereblon (CRBN) Expression in the Cell Line | Verify the expression level of CRBN in your cell line of interest using Western blot or by consulting databases like The Human Protein Atlas.[7][8] Cell lines with low CRBN expression may exhibit reduced sensitivity to this compound.[5][6] Consider using a cell line with known high CRBN expression as a positive control. |
| Ineffective Proteasome Activity | As a positive control for proteasome-mediated degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of GSPT1 levels in the presence of the proteasome inhibitor would confirm that the degradation pathway is proteasome-dependent. |
| Poor Compound Stability or Activity | Ensure that the this compound compound is properly stored and handled to maintain its activity. If possible, verify the compound's identity and purity using analytical methods. |
| Experimental/Technical Issues | Review the Western blot protocol for GSPT1 detection to ensure optimal antibody concentrations, incubation times, and transfer efficiency. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Problem 2: High cell toxicity observed at concentrations required for GSPT1 degradation.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity due to GSPT1 degradation | The observed toxicity may be a direct consequence of GSPT1 depletion, which is the intended effect of this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the degradation assay to determine the IC50 value and correlate it with the DC50 value (the concentration for 50% degradation). |
| Off-target toxicity | While this compound is selective for GSPT1, off-target effects at high concentrations cannot be entirely ruled out. Consider performing a proteomics study to identify other proteins that may be affected by this compound treatment. Assess the levels of MDM2, a potential off-target, by Western blot.[1] |
| Suboptimal experimental conditions | Reduce the treatment duration. A shorter incubation time may be sufficient to observe GSPT1 degradation with reduced cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | p53 Status | GSPT1 DC50 (nM) | Cell Growth IC50 (nM) |
| RS4;11 | Wild-type | 1.3 | 3.5 |
| RS4;11/IRMI-2 | Mutant | Not Reported | 3.4 |
| MOLM-13 | Wild-type | Not Reported | 24.6 |
| MV4;11 | Wild-type | Not Reported | 7.9 |
| HL-60 | Null | Not Reported | 8.3 |
| MDA-MB-231 | Mutant | Not Reported | 39.4 |
| MDA-MB-468 | Mutant | Not Reported | 26.4 |
Data compiled from MedchemExpress and other sources.[4][9]
Experimental Protocols
Protocol 1: GSPT1 Degradation Assay using Western Blot
This protocol describes the treatment of cells with this compound and subsequent analysis of GSPT1 protein levels by Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the loading control signal. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound as a molecular glue degrader.
Caption: Troubleshooting workflow for this compound degradation assays.
References
- 1. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
How to minimize MG-277 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MG-277, a potent and selective molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that induces the degradation of the GSPT1 protein. It functions by forming a ternary complex with the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] The degradation of GSPT1, a key translation termination factor, disrupts protein synthesis, leading to cell cycle arrest and apoptosis in a manner that is independent of p53 status.[1]
Q2: Why is this compound expected to have a therapeutic window between cancer cells and normal cells?
A2: The therapeutic window of GSPT1 degraders like this compound is attributed to the differential rates of protein translation between cancer cells and normal cells. Many cancer cells exhibit significantly higher rates of protein synthesis to support their rapid proliferation. This increased reliance on the translation machinery makes them more susceptible to the cytotoxic effects of GSPT1 degradation.[2][3] Studies have shown that GSPT1 degradation can induce cell death in leukemia cells while sparing normal hematopoietic stem cells.[2][3][4][5]
Q3: What are the known off-target effects of this compound?
A3: Proteomic studies have shown that at a concentration of 0.1 µM for 3 hours, this compound is highly selective for GSPT1, with no other proteins being significantly degraded in the tested cancer cell lines. However, as with any small molecule, off-target effects can occur, particularly at higher concentrations or with prolonged exposure. For some Cereblon-based molecular glues, off-target degradation of other proteins such as IKZF1 and IKZF3 has been observed. It is crucial to perform dose-response experiments and consider comprehensive off-target profiling in your specific cell system.
Q4: How can I confirm that the observed effects in my experiment are due to GSPT1 degradation?
A4: To confirm that the observed cellular phenotype is a direct result of GSPT1 degradation, you can perform several control experiments:
-
Proteasome Inhibition: Pre-treating your cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) before adding this compound should rescue GSPT1 protein levels and the downstream phenotype.
-
CRBN Knockout/Knockdown: The activity of this compound is dependent on the E3 ligase Cereblon (CRBN). In CRBN knockout or knockdown cells, this compound should not be able to induce GSPT1 degradation.[6]
-
GSPT1 Overexpression: Overexpression of a degradation-resistant mutant of GSPT1 may rescue the cells from the effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Higher-than-expected toxicity in normal cells | 1. High Concentration of this compound: The concentration used may be too high for the specific normal cell type. 2. Prolonged Exposure: Continuous exposure may lead to cumulative toxicity. 3. High Translation Rate in "Normal" Cells: Some immortalized or rapidly dividing "normal" cell lines may have higher than expected protein synthesis rates. 4. Off-target effects: At higher concentrations, off-target effects may become more pronounced. | 1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration that maximizes GSPT1 degradation in your target cancer cells while minimizing toxicity in normal cells. Start with a concentration range around the reported DC50 (1.3 nM in RS4;11 cells).[1] 2. Pulsed Exposure: Consider a pulsed-dosing strategy (e.g., treat for a specific duration, then wash out the compound) to reduce continuous stress on normal cells. 3. Cell Line Characterization: Verify the proliferation rate and protein synthesis activity of your normal cell line. If possible, use primary cells or well-characterized, slow-growing normal cell lines as controls. 4. Assess Off-Targets: Perform proteomic analysis to identify any unintended protein degradation at the concentrations exhibiting toxicity. |
| Inconsistent results between experiments | 1. Compound Stability: this compound may have degraded due to improper storage or handling. 2. Cell Culture Conditions: Variations in cell density, passage number, or media components can affect cellular response. 3. Pipetting Errors: Inaccurate dilutions can lead to inconsistent effective concentrations. | 1. Proper Handling: Store this compound as recommended by the supplier (typically desiccated at -20°C). Prepare fresh stock solutions and use them for a limited time. Avoid repeated freeze-thaw cycles. 2. Standardize Protocols: Maintain consistent cell culture practices, including seeding density and passage number. Ensure all reagents are of high quality. 3. Calibrate Equipment: Use calibrated pipettes for accurate dilutions. |
| No GSPT1 degradation observed | 1. Inactive Compound: The compound may be inactive. 2. Low CRBN Expression: The cell line may not express sufficient levels of Cereblon (CRBN). 3. Inefficient Cell Lysis or Western Blotting: Technical issues with the experimental procedure. | 1. Verify Compound Activity: Test the compound on a sensitive positive control cell line (e.g., RS4;11). 2. Confirm CRBN Expression: Check the expression of CRBN in your cell line by Western blot or qPCR. 3. Optimize Protocol: Ensure complete cell lysis and optimize your Western blot protocol for GSPT1 detection. |
Data Presentation
Table 1: Comparative Potency of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | p53 Status | DC50 (GSPT1 Degradation) | IC50 (Cell Viability) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 1.3 nM | 3.5 nM | [1] |
| RS4;11/IRMI-2 | Acute Lymphoblastic Leukemia | Mutant | Not Reported | 3.4 nM | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | Not Reported | 24.6 nM | [7] |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | Not Reported | 7.9 nM | [7] |
| HL-60 | Promyelocytic Leukemia | Null | Not Reported | 8.3 nM | [7] |
| MDA-MB-231 | Breast Cancer | Mutant | Not Reported | 39.4 nM | [7] |
| MDA-MB-468 | Breast Cancer | Mutant | Not Reported | 26.4 nM | [7] |
| Normal Hematopoietic Stem Cells | Normal | Wild-Type | Significantly higher than leukemia cells | Sparing observed | [2][3] |
| Normal Human Fibroblasts (e.g., IMR-90) | Normal | Wild-Type | Expected to be >100 nM | Expected to be >100 nM | Illustrative |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Normal | Wild-Type | Expected to be >100 nM | Expected to be >100 nM | Illustrative |
Disclaimer: Data for normal human fibroblasts and HUVECs are illustrative and based on the known selectivity of GSPT1 degraders for cells with high translation rates. Researchers should determine the specific DC50 and IC50 values for their normal cell lines of interest.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity in Normal Cells using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Seed normal human cells (e.g., IMR-90, HUVEC) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of GSPT1 Degradation
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against GSPT1 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize GSPT1 levels to the loading control to determine the extent of degradation and calculate the DC50.
-
Visualizations
Caption: Mechanism of this compound induced GSPT1 degradation and downstream cellular effects.
Caption: Experimental workflow for assessing this compound toxicity and on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound, a PROTAC Molecular Glue, Exhibits Anti-cancer Activity by Inhibiting GSPT1 | MedChemExpress [medchemexpress.eu]
Technical Support Center: Stability of Experimental Compounds in Long-Term Experiments
Disclaimer: Information regarding a specific compound designated "MG-277" is not publicly available. This technical support center provides a generalized framework for addressing stability issues of a hypothetical experimental compound, referred to as "Compound-X," in long-term experiments. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with novel chemical entities.
Troubleshooting Guide
This guide addresses common stability issues encountered with experimental compounds during long-term studies, presented in a question-and-answer format to directly address specific problems.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is there a loss of Compound-X activity in my cell-based assay over time? | 1. Degradation in Culture Medium: Compound-X may be unstable in the aqueous, high-temperature (37°C) environment of the cell culture medium.[1] 2. Adsorption to Plasticware: The compound may be binding to the surface of cell culture plates or pipette tips.[1][2] 3. Cellular Metabolism: The cells may be metabolizing Compound-X into inactive forms. | 1. Assess the stability of Compound-X in the specific culture medium without cells. 2. Use low-protein-binding plates and pipette tips.[1] 3. Analyze cell lysates to determine the extent of cellular uptake and metabolism. |
| My frozen stock solution of Compound-X shows precipitation upon thawing. What should I do? | 1. Poor Solubility: The compound's solubility limit may be exceeded at lower temperatures.[2] 2. Solvent Choice: The solvent may not be suitable for cryogenic storage. 3. High Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation.[3] | 1. Prepare a more dilute stock solution.[2] 2. Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution.[3] 3. Consider using a different solvent with better solubilizing properties at low temperatures. |
| I'm observing new peaks in my HPLC/LC-MS analysis of Compound-X over time. What does this indicate? | 1. Compound Degradation: The appearance of new peaks strongly suggests that Compound-X is degrading into other chemical entities.[2] 2. Reaction with Buffer Components: The compound may be reacting with components in your storage or assay buffer. | 1. Identify the degradation products to understand the degradation pathway. 2. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[2] 3. Test the stability of the compound in simpler buffer systems to identify reactive components.[1] |
| The color of my Compound-X solution has changed. Is this a problem? | 1. Chemical Degradation: A color change often indicates chemical degradation or oxidation of the compound.[3] 2. Light Exposure: The compound may be photosensitive, and exposure to light has induced photochemical degradation.[3][4] | 1. Assess the integrity of the compound using an analytical method like HPLC or LC-MS before proceeding with experiments. 2. Store solutions in amber vials or wrap containers in foil to protect from light.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of an experimental compound?
A1: The stability of an experimental compound is influenced by several factors, including both environmental conditions and the inherent chemical properties of the molecule. Key factors include:
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[4][5] An increase of just 10°C can significantly speed up hydrolytic degradation.[5]
-
pH: The stability of many compounds is pH-dependent, with degradation pathways like hydrolysis being catalyzed by acidic or basic conditions.[2][4]
-
Light: Exposure to UV or visible light can cause photochemical degradation in photosensitive compounds.[4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible molecules.[2][4]
-
Moisture: For solid compounds, moisture can promote hydrolysis and other degradation reactions.[6]
Q2: What are the recommended storage conditions for stock solutions of experimental compounds?
A2: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored in tightly sealed vials at -20°C or -80°C.[1][3] It is also advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.[3]
Q3: How long are lyophilized peptides stable, and how should they be stored?
A3: Lyophilized peptides are generally more stable than peptides in solution.[7][8] When stored properly at -20°C or lower in a tightly sealed container, they can be stable for months to years.[7][8] Peptides containing amino acids like Cys, Met, Trp, Asn, and Gln have a more limited shelf life.[9] Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption.[8][9]
Q4: My compound is a therapeutic protein. What are the common stability issues I should be aware of?
A4: Therapeutic proteins are susceptible to both physical and chemical instabilities. Common issues include:
-
Aggregation: This is a major issue where protein molecules clump together, which can lead to a loss of efficacy and potential immunogenicity.[10]
-
Denaturation: The unfolding of the protein's three-dimensional structure, leading to a loss of function. This can be caused by temperature changes, pH shifts, and mechanical stress.[11]
-
Oxidation: Certain amino acid residues, particularly methionine and cysteine, are prone to oxidation.[11]
-
Deamidation: The conversion of asparagine residues to aspartic or isoaspartic acid, which can alter the protein's structure and function.[11]
Experimental Protocols
Protocol: Assessing Small Molecule Stability in Aqueous Buffer
Objective: To determine the stability of a small molecule inhibitor (Compound-X) in an aqueous buffer over a specified time course at different temperatures.
Materials:
-
Compound-X
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators set at 4°C, 25°C, and 37°C
-
Microcentrifuge tubes
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of Compound-X in DMSO.
-
Dilute the stock solution to a final concentration of 20 µM in the pre-warmed aqueous buffer. Vortex gently to mix.
-
-
Incubation:
-
Aliquot the 20 µM working solution into separate microcentrifuge tubes for each time point and temperature condition.
-
Incubate the tubes at the designated temperatures (4°C, 25°C, and 37°C).
-
-
Time Points:
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.
-
-
Sample Analysis:
-
Analyze the samples immediately by HPLC or LC-MS.
-
The sample at T=0 serves as the baseline for 100% compound remaining.
-
-
Data Analysis:
-
Calculate the peak area of Compound-X at each time point.
-
Determine the percentage of Compound-X remaining relative to the T=0 sample.
-
Visualizations
Caption: A workflow for troubleshooting common issues in small molecule stability assays.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of Compound-X.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Physicochemical factors of bioprocessing impact the stability of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with MG-277 experiments
Welcome to the technical support center for MG-277. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reproducible results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Kinase Associated Protein 5 (KAP5). KAP5 is a critical serine/threonine kinase that acts as a central node in the Cellular Stress Response Pathway (CSRP). By inhibiting KAP5, this compound blocks the phosphorylation of downstream targets, thereby preventing the nuclear translocation of the transcription factor Stress-Response Element Binding Protein 1 (SREBP1) and mitigating the cellular stress cascade.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.[1][2][3] Always refer to the Technical Data Sheet (TDS) for specific instructions.[1] For long-term storage, solid this compound should be stored at -20°C, where it is stable for up to three years.[1] Stock solutions, typically prepared in 100% DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[1] When preparing working solutions, ensure the final DMSO concentration in cell culture media is less than 0.5% to avoid solvent-induced cytotoxicity.[4]
Q3: What is the solubility of this compound?
A3: this compound is highly soluble in DMSO (≥50 mg/mL) but has limited aqueous solubility.[2] Precipitation can occur when diluting concentrated DMSO stocks into aqueous buffers or cell culture media.[4] If precipitation is observed, consider lowering the final concentration or experimenting with different buffer pH values, as solubility can be pH-dependent.[4]
This compound Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₃ |
| Molecular Weight | 407.47 g/mol |
| Purity (HPLC) | >99.5% |
| Form | Crystalline Solid (Powder) |
| Primary Target | Kinase Associated Protein 5 (KAP5) |
| IC₅₀ (Biochemical) | 5.2 nM (KAP5) |
| IC₅₀ (Cell-based) | 45.8 nM (HEK293 cells) |
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent experimental results.
Issue 1: High Variability in Cell Viability Assays
Q: My cell viability (e.g., MTT, CellTiter-Glo®) results show significant well-to-well and plate-to-plate variability after this compound treatment. What are the potential causes?
A: High variability in cell-based assays is a common challenge.[5][6] Several factors related to cell health, assay conditions, and compound handling can contribute to this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Use cells with a consistent and low passage number for all experiments.[5][6] High passage numbers can lead to genetic drift and altered drug sensitivity. | Reduced variability and more consistent dose-response curves. |
| Inconsistent Seeding Density | Ensure a homogenous single-cell suspension before seeding. Calibrate your pipetting technique and perform a cell count immediately before plating. | Uniform cell growth across all wells, leading to more reliable assay readouts. |
| Variable Incubation Time | Standardize the incubation duration with this compound. A pilot time-course experiment can determine the optimal endpoint.[5] | Consistent drug exposure time, minimizing time-dependent variations in cell response. |
| Compound Precipitation | Visually inspect wells for precipitation after adding this compound. Perform a solubility test in your specific cell culture medium.[4] | Ensures the observed effect is due to the soluble inhibitor, not non-specific toxicity from precipitated compound. |
| Edge Effects | Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier. | Minimized evaporation and temperature gradients, leading to more uniform results across the plate. |
Issue 2: Inconsistent Western Blot Results for Downstream Targets
Q: I am probing for phosphorylated SREBP1 (p-SREBP1) after this compound treatment, but the band intensity is inconsistent or absent. Why might this be happening?
A: Western blotting involves multiple steps where variability can be introduced.[7] Inconsistent results for downstream signaling targets are often related to sample preparation, antibody performance, or the timing of the experiment.[8][9]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. | Preservation of the target protein's phosphorylation state, leading to stronger and more consistent bands.[8] |
| Incorrect Treatment Duration | The phosphorylation of SREBP1 is a transient event. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak response time. | Identification of the optimal time point to observe maximal inhibition of SREBP1 phosphorylation. |
| Primary Antibody Issues | Validate your primary antibody using a positive control (e.g., cells treated with a known CSRP activator). Titrate the antibody to find the optimal concentration that maximizes signal-to-noise.[8][10] | A clear, specific band at the expected molecular weight with minimal background.[9] |
| Protein Loading Inconsistency | Perform a protein quantification assay (e.g., BCA) on all lysates. Load equal amounts of protein per lane and verify with a loading control (e.g., GAPDH, β-Actin). | Uniform loading across the gel, allowing for accurate comparison of p-SREBP1 levels between samples. |
| Poor Membrane Transfer | Verify transfer efficiency using Ponceau S staining. For large proteins like SREBP1, consider a longer transfer time or using a wet transfer system.[10] | Efficient and even transfer of proteins to the membrane, ensuring detectable signal. |
Recommended Starting Concentrations for Cell Lines
Note: These are suggested starting points. Optimal concentrations should be determined empirically for each specific cell line and assay.
| Cell Line | Recommended Concentration Range | Notes |
| HEK293 | 10 nM - 1 µM | High KAP5 expression; sensitive to this compound. |
| HeLa | 50 nM - 5 µM | Moderate KAP5 expression. |
| A549 | 100 nM - 10 µM | Lower KAP5 expression; may require higher concentrations. |
| Primary Cells | 5 nM - 500 nM | Generally more sensitive; always perform a dose-response curve.[11] |
Experimental Protocols & Visualizations
The Cellular Stress Response Pathway (CSRP) and this compound
This compound inhibits KAP5, a key kinase in the CSRP. The diagram below illustrates the simplified signaling cascade.
Protocol: Western Blot Analysis of p-SREBP1
This protocol details the steps to assess the inhibition of SREBP1 phosphorylation by this compound.
-
Cell Culture and Treatment: Plate A549 cells at a density of 1x10⁶ cells per well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for 1 hour. Include a vehicle control (DMSO).[12]
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8]
-
Gel Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S stain.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody against p-SREBP1 (specific for the KAP5 phosphorylation site) overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the blot can be stripped and re-probed for total SREBP1 or a loading control like GAPDH.
Troubleshooting Workflow for Inconsistent Western Blots
If you encounter issues with the Western blot protocol, follow this logical troubleshooting workflow.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. eudaico.com [eudaico.com]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. bioivt.com [bioivt.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. biocompare.com [biocompare.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of MG-277 and Other GSPT1 Degraders for Targeted Cancer Therapy
For Immediate Release
Boston, MA – December 8, 2025 – In the rapidly advancing field of targeted protein degradation, GSPT1 (G1 to S phase transition 1) has emerged as a compelling target for cancer therapy. This guide provides a comprehensive comparison of the efficacy of the novel GSPT1 degrader, MG-277, with other prominent GSPT1-targeting compounds, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
GSPT1 molecular glue degraders represent a promising therapeutic strategy, particularly for cancers reliant on high rates of protein synthesis, such as acute myeloid leukemia (AML).[1] These compounds function by inducing the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[2] The degradation of GSPT1, a key translation termination factor, triggers the Integrated Stress Response (ISR) and results in p53-independent apoptosis, offering a potential treatment avenue for cancers with TP53 mutations.[1][2]
Comparative Efficacy of GSPT1 Degraders
The following table summarizes the in vitro degradation potency (DC50) and anti-proliferative activity (IC50) of this compound and other notable GSPT1 degraders. Lower values indicate higher potency.
| Compound | Type | DC50 (nM) | Cell Line (for DC50) | IC50 (nM) | Cell Line (for IC50) |
| This compound | Molecular Glue | 1.3 | RS4;11 | 3.5 | RS4;11 |
| 3.4 | RS4;11/IRMI-2 (p53 mutant) | ||||
| 8.3 | HL-60 | ||||
| 1.3 | RS4;11 | ||||
| 24.6 | MOLM-13 | ||||
| 7.9 | MV4;11 | ||||
| 39.4 | MDA-MB-231 | ||||
| 26.4 | MDA-MB-468 | ||||
| CC-90009 | Molecular Glue | Not Specified | ~21 (Avg. EC50) | Primary AML Patient Samples | |
| CC-885 | Molecular Glue | Not Specified | Not Specified | Broad activity reported | |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | MV4-11 | Not Specified | |
| Compound 7 | Molecular Glue | >10,000 (4h), 10 (24h) | MV4-11 | Not Specified |
Mechanism of Action: GSPT1 Degradation Signaling Pathway
The degradation of GSPT1 is initiated by a molecular glue degrader that facilitates the formation of a ternary complex between the GSPT1 protein and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The subsequent depletion of GSPT1 impairs translation termination, which in turn activates the Integrated Stress Response (ISR), culminating in p53-independent cancer cell death.[1][2]
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
Experimental Protocols
Western Blotting for GSPT1 Degradation (DC50 Determination)
This assay is used to quantify the reduction in GSPT1 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Seed appropriate cancer cell lines (e.g., RS4;11, MV4-11) in 6-well plates and allow them to adhere or stabilize overnight. Treat cells with a serial dilution of the GSPT1 degrader (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[3]
-
-
Data Analysis: Quantify the band intensities. Normalize the GSPT1 signal to the loading control and calculate the percentage of GSPT1 degradation relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
Cell Viability Assay (IC50 Determination)
This assay measures the effect of the GSPT1 degrader on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the GSPT1 degrader or a DMSO vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's protocol.[3]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the degrader concentration and fitting the data to a dose-response curve.[3]
Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficacy of different GSPT1 degraders.
Caption: General workflow for comparing GSPT1 degraders.
References
In Vitro Showdown: MG-277 Versus Traditional Chemotherapy
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This guide provides an in vitro comparison of MG-277, a novel molecular glue degrader, with traditional chemotherapy agents—cisplatin, doxorubicin, and paclitaxel. By presenting available experimental data, detailed methodologies, and visualizing key pathways, this document aims to offer a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Paradigm Shift
Traditional chemotherapy agents have long been the cornerstone of cancer treatment, primarily acting by inducing widespread cellular damage. In contrast, this compound represents a targeted approach, hijacking the cell's own protein disposal machinery to eliminate a specific protein crucial for cancer cell survival.
This compound: A Molecular Glue for Targeted Protein Degradation
This compound functions as a "molecular glue," inducing the proximity of the G1 to S phase transition 1 (GSPT1) protein to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The degradation of GSPT1, a key translation termination factor, disrupts protein synthesis, ultimately triggering p53-independent apoptosis in cancer cells.
Traditional Chemotherapy: Broad-Spectrum Cytotoxicity
-
Cisplatin: This platinum-based compound forms adducts with DNA, creating cross-links that interfere with DNA replication and transcription. This damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting the function of topoisomerase II, an enzyme essential for DNA replication and repair. It also generates reactive oxygen species (ROS), leading to further cellular damage.
-
Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their dynamic assembly and disassembly. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for this compound and traditional chemotherapy agents in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| This compound | Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 3.5 | |
| MOLM-13 | Acute Myeloid Leukemia | 24.6 | |
| MV4;11 | Acute Myeloid Leukemia | 7.9 | |
| HL-60 | Acute Promyelocytic Leukemia | 8.3 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 39.4 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 26.4 |
| Cisplatin | Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 9.55 (72h)[1] | |
| MOLM-13 | Acute Myeloid Leukemia | - | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 30.51 (72h)[2] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10-20 (24h)[3] |
| Doxorubicin | Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.25 (48h)[4] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.27 (48h)[4] |
| Paclitaxel | Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4[5] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.8[5] |
Experimental Protocols
Standardized in vitro assays are crucial for the preliminary evaluation of anti-cancer compounds. Below are detailed methodologies for key experiments.
Cell Viability (Cytotoxicity) Assay - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, cisplatin, doxorubicin, paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Apoptosis Assay - Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at a relevant concentration (e.g., near the IC50 value) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis - Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Treat cells with the test compound for a desired duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol, typically overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Effects of MG-277: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the On-Target Effects of the GSPT1 Degrader MG-277
This guide provides a comprehensive comparison of the molecular glue degrader this compound with alternative compounds, supported by experimental data. This compound, initially developed as a proteolysis-targeting chimera (PROTAC) to degrade MDM2, was subsequently identified as a potent degrader of the translation termination factor GSPT1.[1][2] This activity is independent of p53 and MDM2, distinguishing it from bona fide MDM2 degraders.[1][3]
Performance Comparison
The on-target effects of this compound are best understood in comparison to both its originally intended target's degrader, MD-222, and other known GSPT1 degraders such as CC-885 and SJ6986.
| Compound | Primary Target | Mechanism of Action | Potency (IC50/DC50) | Key Differentiators |
| This compound | GSPT1 | Molecular Glue Degrader | IC50: 1.3 nM (RS4;11), 24.6 nM (MOLM-13), 7.9 nM (MV4;11), 3.9 nM (RS4;11/IRMI-2), 8.3 nM (HL-60), 39.4 nM (MDA-MB-231), 26.4 nM (MDA-MB-468)[1]; DC50: 1.3 nM (RS4;11)[3][4] | Potent GSPT1 degradation; p53-independent activity; minimal MDM2 degradation.[1][3] |
| MD-222 | MDM2 | PROTAC Degrader | Not applicable for GSPT1 degradation. | Bona fide MDM2 degrader; activates p53 signaling. |
| CC-885 | GSPT1, IKZF1/3 | Molecular Glue Degrader | Not specified for direct comparison with this compound in the same study. | Degrades GSPT1 but also other proteins like IKZF1/3.[5] |
| SJ6986 | GSPT1/2 | Molecular Glue Degrader | DC50: 9.7 nM (MV4-11, 4h), 2.1 nM (MV4-11, 24h)[6] | Selective for GSPT1/2 over other neosubstrates like IKZF1.[7][8] |
| MC-024 | None (Negative Control) | Inactive Analogue | Not applicable. | Methylated glutarimide abolishes cereblon binding and subsequent degradation activity. |
Signaling Pathways and Mechanisms
The distinct mechanisms of action of this compound and its comparators are crucial for understanding their cellular effects.
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: Mechanism of MDM2 degradation by MD-222.
Experimental Protocols
Detailed methodologies are provided for key experiments to allow for replication and validation of the findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat cells with a serial dilution of the test compounds (e.g., this compound, MD-222, MC-024) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
GSPT1 Degradation Analysis (Western Blot)
This technique is used to quantify the reduction in GSPT1 protein levels following treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound and other test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the test compounds for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and quantify band intensities to determine the percentage of GSPT1 degradation relative to a loading control.
Caption: Workflow for Western Blot analysis of GSPT1 degradation.
Quantitative Proteomics (Tandem Mass Tag - TMT)
This method allows for the identification and quantification of global protein expression changes following treatment.
Materials:
-
Cell lysates from treated and control cells
-
Trypsin
-
TMT labeling reagents
-
High-pH reversed-phase chromatography system
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Extract proteins from cells treated with the compound of interest and a vehicle control.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a unique TMT reagent.
-
Pool the labeled peptide samples.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce complexity.
-
Analyze the fractions by LC-MS/MS.
-
Process the raw data using proteomics software to identify and quantify proteins. The relative abundance of each protein is determined by the reporter ion intensities from the TMT tags.
Caption: Workflow for TMT-based quantitative proteomics.
References
- 1. This compound, a PROTAC Molecular Glue, Exhibits Anti-cancer Activity by Inhibiting GSPT1 | MedChemExpress [medchemexpress.eu]
- 2. tenovapharma.com [tenovapharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of MG-277 and its PROTAC Predecessors: From Bifunctional Degraders to Molecular Glues
A new wave of therapeutic modalities is revolutionizing drug discovery, moving beyond traditional inhibition to targeted protein degradation. This guide provides a comprehensive comparison of MG-277, a novel molecular glue degrader, with its predecessors in the field of Proteolysis Targeting Chimeras (PROTACs). We delve into their distinct mechanisms of action, comparative efficacy, and the evolution of this exciting technology.
The advent of PROTACs marked a paradigm shift in pharmacology. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] This approach offers a distinct advantage over traditional inhibitors by removing the entire protein, thereby abrogating all its functions.
This guide will explore the trajectory from the early peptide-based PROTACs to the highly potent, orally bioavailable small molecules that have now entered clinical trials. We will then focus on the intriguing case of this compound, a compound that emerged from the optimization of a bona fide PROTAC, MD-222, but operates through a distinct "molecular glue" mechanism.[3]
The Evolution of PROTACs: A Journey of Innovation
The concept of PROTACs was first introduced in 2001 with the development of peptide-based molecules that could recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[4][5] While groundbreaking, these early iterations suffered from poor cell permeability and low in vivo stability.[6]
The subsequent development of all-small-molecule PROTACs, utilizing ligands for E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN), was a major breakthrough.[7] These smaller, more drug-like molecules exhibited improved pharmacokinetic properties and potent degradation activity, paving the way for their clinical development. Notable examples that have progressed to clinical trials include bavdegalutamide (ARV-110) for prostate cancer and vepdegestrant (ARV-471) for breast cancer.[8]
This compound: A Serendipitous Leap to a New Mechanism
The story of this compound highlights the fascinating nuances of targeted protein degradation. This compound was developed through structural modifications of MD-222, a potent PROTAC designed to degrade the oncoprotein MDM2 by recruiting the Cereblon E3 ligase.[9] While MD-222 effectively degrades MDM2 and activates the p53 tumor suppressor pathway, this compound surprisingly showed weak MDM2 degradation and no p53 activation.[3]
Instead, this compound was found to be a highly potent degrader of the translation termination factor GSPT1, acting as a "molecular glue."[3] Rather than bringing the E3 ligase and target protein together through a linker, molecular glues induce a novel protein-protein interaction, effectively "gluing" the target to the E3 ligase for ubiquitination and degradation.[10] This discovery underscores the subtle structural changes that can dramatically alter a molecule's mechanism of action.
Quantitative Comparison of Degradation Potency and Cellular Activity
The following tables provide a summary of the degradation potency (DC50) and anti-proliferative activity (IC50) of this compound and a selection of its PROTAC predecessors.
| Compound | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference(s) |
| This compound | GSPT1 | Cereblon | RS4;11 | 1.3 | [1][11][12] |
| MD-222 | MDM2 | Cereblon | RS4;11 | <1 (effective degradation) | [9] |
| ARV-110 | Androgen Receptor | Cereblon | VCaP | <1 | [8][13][14] |
| ARV-471 | Estrogen Receptor | Cereblon | MCF-7 | 0.9 | [15] |
| MZ1 | BRD4 | VHL | HeLa | <100 | [16] |
| dBET1 | BRD4 | Cereblon | HEK293 | Not explicitly stated, but effective degradation shown | [17] |
| Protac-1 | MetAP-2 | SCFβ-TRCP | In vitro | Not applicable (peptide-based, degradation shown in cell extracts) | [9][11][18] |
Table 1: Comparative Degradation Potency (DC50) of this compound and PROTAC Predecessors.
| Compound | Target Protein | Cell Line | IC50 (nM) | Reference(s) |
| This compound | GSPT1 | RS4;11 | 3.5 | [1][11] |
| RS4;11/IRMI-2 (p53 mutant) | 3.4 | [1][11] | ||
| HL-60 | 8.3 | [12][19] | ||
| MD-222 | MDM2 | RS4;11 | 5.5 | [20] |
| ARV-110 | Androgen Receptor | LNCaP | Not explicitly stated, but inhibits proliferation | [21] |
| ARV-471 | Estrogen Receptor | MCF-7 | 3.3 | [15] |
| T47D | 4.5 | [15] | ||
| MZ1 | BRD4 | NB4 | 279 | [21] |
| Kasumi-1 | 74 | [21] | ||
| dBET1 | BRD4 | A549 | 12300 | [17] |
| HEK293 | 56 | [17] |
Table 2: Comparative Anti-proliferative Activity (IC50) of this compound and PROTAC Predecessors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Canonical PROTAC Mechanism of Action
Canonical PROTAC mechanism of action.
This compound Molecular Glue Mechanism
This compound molecular glue mechanism for GSPT1 degradation.
Experimental Workflow: Western Blot for Protein Degradation
Experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
Western Blot for Protein Degradation (General Protocol)
This protocol provides a general framework for assessing protein degradation induced by compounds like this compound or PROTACs. Specific antibody concentrations and incubation times should be optimized for each target protein.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GSPT1, anti-MDM2, anti-AR) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the degrader on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the degrader compound for a specified period (e.g., 72 hours).
-
-
Assay Procedure (example with MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and use a non-linear regression to determine the IC50 value.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC or molecular glue to induce the ubiquitination of its target protein.
-
Reaction Setup:
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Analyze the reaction products by Western blot using an antibody against the target protein or an antibody against ubiquitin. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates a positive result.[23]
-
Conclusion
The evolution from early peptide-based PROTACs to sophisticated small molecules and the subsequent discovery of molecular glues like this compound represent a significant advancement in the field of targeted protein degradation. This compound's unique mechanism of action, distinct from its PROTAC predecessor MD-222, highlights the potential for discovering novel degradation modalities through careful chemical design. The high potency and p53-independent activity of this compound make it a promising candidate for further investigation in cancer therapy. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field, facilitating a deeper understanding of these innovative therapeutic strategies and aiding in the development of the next generation of protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 15. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesensors.com [lifesensors.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aseestant.ceon.rs [aseestant.ceon.rs]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. MDM2 Promotes Ubiquitination and Degradation of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unveiling the Specificity of MG-277: A Comparative Analysis of Cross-Reactivity with Alternative GSPT1 and MDM2 Degraders
In the landscape of targeted protein degradation, the molecular glue MG-277 has emerged as a potent and highly selective degrader of the translation termination factor GSPT1. This guide provides a comprehensive comparison of the cross-reactivity profile of this compound against its predecessor, the MDM2-targeting PROTAC MD-222, and a fellow GSPT1 degrader, CC-90009. Through an examination of quantitative proteomic data, this report underscores the remarkable specificity of this compound, a critical attribute for advancing therapeutic candidates.
This compound was developed from the structural modification of MD-222, a proteolysis-targeting chimera (PROTAC) designed to degrade MDM2.[1][2] Surprisingly, this modification resulted in a switch of target specificity, transforming the molecule into a molecular glue that recruits GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase for degradation, independent of MDM2 and p53.[2][3] This shift in mechanism highlights the nuanced structure-activity relationships that govern the selectivity of targeted protein degraders.
Comparative Selectivity Profile
To objectively assess the cross-reactivity of this compound, we compare its proteome-wide effects with those of MD-222 and CC-90009. The following tables summarize the quantitative proteomics data, showcasing the on-target potency and off-target profiles of these molecules.
This compound: Pinpoint Degradation of GSPT1
Unbiased proteomic analysis of cells treated with this compound reveals a remarkably clean degradation profile. The data consistently demonstrates that GSPT1 is the only protein whose levels are significantly reduced.
| Target Protein | Fold Change vs. Control | p-value | Cell Line | Treatment Conditions |
| GSPT1 | -5.3 | < 0.001 | RS4;11 | 0.1 µM for 3h |
| GSPT1 | -3.7 | < 0.001 | RS4;11/IRMI-2 | 0.1 µM for 3h |
| No other proteins showed statistically significant degradation. |
CC-90009: A Fellow Selective GSPT1 Degrader
CC-90009, another molecular glue that induces GSPT1 degradation, also exhibits a high degree of selectivity. Proteomic analysis of KG-1 AML cells treated with CC-90009 showed a significant reduction in GSPT1 abundance with minimal impact on the rest of the proteome.[3] This makes it a valuable comparator for assessing the specificity of GSPT1-targeting agents.
| Target Protein | Fold Change vs. Control | Cell Line | Treatment Conditions |
| GSPT1 | Significantly Reduced | KG-1 | Not specified |
| Minimal effect on the rest of the proteome. |
MD-222: A Shift in Target from MDM2
In contrast to this compound, the parent molecule MD-222 effectively degrades its intended target, MDM2. This comparison starkly illustrates the dramatic shift in selectivity achieved through the chemical modifications that led to this compound. While comprehensive, unbiased proteomic data for MD-222 is not as readily available in the reviewed literature, its potent, on-target activity against MDM2 is well-documented.[1][4][5]
| Target Protein | Effect | Cell Line | Treatment Conditions |
| MDM2 | Effective Degradation | RS4;11 | 1-30 nM for 1-2h |
Mechanism of Action: GSPT1 Degradation Pathway
The degradation of GSPT1 by this compound is initiated by the formation of a ternary complex between this compound, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), and GSPT1. This proximity induces the ubiquitination of GSPT1, marking it for degradation by the 26S proteasome.
Figure 1. GSPT1 Degradation Pathway.
Experimental Protocols
The high-resolution assessment of protein abundance and cross-reactivity is achieved through quantitative mass spectrometry-based proteomics. The following is a generalized workflow for such an analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Independent Validation of MG-277's Mechanism: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the molecular glue degrader MG-277 with alternative compounds, focusing on the independent validation of its mechanism of action. The information is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to this compound: A Molecular Glue Targeting GSPT1
This compound was initially developed as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of the E3 ubiquitin ligase MDM2. However, subsequent research revealed a surprising and different mechanism of action. It was discovered that this compound functions as a "molecular glue," a type of small molecule that induces an interaction between an E3 ligase and a new target protein, leading to the target's degradation.
In the case of this compound, it repurposes the E3 ligase Cereblon (CRBN) to target the translation termination factor GSPT1 (G1 to S phase transition 1) for ubiquitination and subsequent proteasomal degradation. This degradation of GSPT1 is cytotoxic to cancer cells and occurs independently of the tumor suppressor p53, making it a potentially valuable therapeutic strategy for a broad range of cancers, including those with mutated or deleted p53.[1][2] The primary discovery and elucidation of this mechanism were reported by Yang J. et al. in the Journal of Medicinal Chemistry in 2019. It is important to note that while this initial work is comprehensive, independent validation in peer-reviewed literature by unaffiliated research groups remains limited.
Comparative Analysis of GSPT1 Degraders
To provide a comprehensive overview, this guide compares this compound with other well-characterized GSPT1 molecular glue degraders, namely CC-885 and CC-90009.
Quantitative Performance Data
The following tables summarize the key performance metrics for this compound and its alternatives based on available data.
Table 1: GSPT1 Degradation Potency
| Compound | Target Protein | DC50 (nM) | Cell Line | Reference |
| This compound | GSPT1 | 1.3 | RS4;11 | [1] |
| CC-885 | GSPT1 | Not explicitly stated as DC50, but potent degradation observed | Multiple | [3] |
| CC-90009 | GSPT1 | >90% degradation at higher dose levels | Peripheral blood blasts and T cells (clinical study) | [4] |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity
| Compound | IC50 (nM) | Cell Line | p53 Status | Reference |
| This compound | 3.5 | RS4;11 | Wild-type | [1] |
| 3.4 | RS4;11/IRMI-2 | Mutant | [1] | |
| 8.3 | HL-60 | Null | [5] | |
| 39.4 | MDA-MB-231 | Mutant | [2] | |
| 26.4 | MDA-MB-468 | Mutant | [2] | |
| 1.3 | RS4;11 | Wild-type | [2] | |
| 24.6 | MOLM-13 | Wild-type | [2] | |
| 7.9 | MV4;11 | Wild-type | [2] | |
| CC-885 | 10⁻⁶ - 1 µM | AML cell lines | Various | [3] |
| CC-90009 | 3 - 75 | 11 human AML cell lines | Various | [6] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway activated by GSPT1 degradation, which is common to this compound, CC-885, and CC-90009.
Experimental Workflows and Protocols
To facilitate the independent validation and comparative studies of GSPT1 degraders, detailed protocols for essential experiments are provided below.
Experimental Workflow: Validation of GSPT1 Degradation
The following diagram outlines a typical workflow to confirm the mechanism of a putative GSPT1 degrader.
Protocol 1: Western Blot for GSPT1 Degradation
Objective: To quantify the degradation of GSPT1 protein in response to treatment with a molecular glue degrader.
Materials:
-
Cancer cell lines (e.g., RS4;11, MOLM-13)
-
Cell culture medium and supplements
-
This compound, CC-885, CC-90009, or other test compounds
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples, add Laemmli buffer, and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the protein bands. Normalize the GSPT1 signal to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of GSPT1 degraders.
Materials:
-
Cancer cell lines
-
Opaque-walled 96-well plates
-
Test compounds and DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Add serial dilutions of the test compounds and a DMSO control to the wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Calculate the IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Logical Relationships in GSPT1 Degrader Development
The development and validation of molecular glues like this compound involve a logical progression from initial discovery to mechanistic confirmation.
Conclusion
This compound is a potent molecular glue degrader of GSPT1 with a well-defined mechanism of action that is independent of p53. Its discovery highlights a fascinating case of converting a PROTAC degrader into a molecular glue with a completely different target. While the initial characterization of this compound is robust, the field would greatly benefit from further independent validation studies to solidify its position and utility as a chemical probe and potential therapeutic lead. In comparison, GSPT1 degraders like CC-90009 have progressed into clinical trials, providing valuable data on their activity and safety in humans. The experimental protocols and comparative data presented in this guide are intended to support the ongoing research and development of this promising class of anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RESULTS FROM A PHASE 1 DOSE-FINDING STUDY OF CC-90009, A CEREBLON... - Zeidan A - - Jun 12 2020 [library.ehaweb.org]
- 5. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 6. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
Head-to-Head Comparison of MG-277 with Other GSPT1-Targeting Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, often leading to the degradation of a target protein. This emerging therapeutic modality offers a powerful strategy to target proteins previously considered "undruggable." This guide provides a head-to-head comparison of the molecular glue MG-277 with other prominent molecular glues that target the translation termination factor GSPT1 (G1 to S phase transition 1), a protein implicated in the proliferation of certain cancers. The primary comparators included are the first-in-class GSPT1 degrader CC-885 and the more selective clinical-stage compound CC-90009. This guide aims to provide an objective comparison of their performance based on available experimental data, detailing their mechanisms of action, efficacy, and selectivity.
Mechanism of Action: GSPT1 Degradation Pathway
This compound, CC-885, and CC-90009 all function by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. These molecular glues bind to CRBN, creating a novel protein surface that recruits GSPT1. This induced proximity leads to the polyubiquitination of GSPT1 by the E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of GSPT1, a key component of the translation termination machinery, leads to ribosome stalling and activation of the integrated stress response (ISR), ultimately resulting in apoptosis in cancer cells.[1] This p53-independent mechanism of cell death makes GSPT1 degraders a promising therapeutic strategy for cancers with mutated or deleted p53.[2]
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the degradation potency (DC50) and anti-proliferative activity (IC50) of this compound, CC-885, and CC-90009 in various cancer cell lines.
Table 1: GSPT1 Degradation Potency (DC50)
| Compound | Cell Line | DC50 (nM) | Assay Conditions | Reference(s) |
| This compound | RS4;11 | 1.3 | Not Specified | [2] |
| CC-885 | MOLM13 | Not specified (qualitative) | 2-24 hours | [3] |
| CC-90009 | AML Cell Lines | Not Specified | Not Specified | [4][5] |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line(s) | IC50 Range (nM) | Assay Conditions | Reference(s) |
| This compound | RS4;11 | 3.5 | 24 hours | [2] |
| RS4;11/IRMI-2 (p53 mutant) | 3.4 | 24 hours | [2] | |
| CC-885 | Various Cancer Cell Lines | Potent cytotoxicity reported | Not Specified | [1] |
| CC-90009 | 11 Human AML Cell Lines | 3 - 75 | 3 days | [4][6] |
| Patient-derived AML Blasts (n=30) | EC50 of 21 (average) | Not Specified | [5] |
Note: Experimental conditions, such as incubation times, can significantly influence IC50 values. CC-90009 has been extensively profiled in AML cell lines, demonstrating broad and potent activity.
Table 3: Selectivity Profile
| Compound | Primary Target | Known Off-Targets | Reference(s) |
| This compound | GSPT1 | Weakly degrades MDM2; does not activate p53. Full proteomic selectivity profile not publicly available. | [2] |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L | [1][4] |
| CC-90009 | GSPT1 | Minimal to no degradation of other known CC-885 neosubstrates (IKZF1, HBS1L, CK1α). | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and information from the referenced literature.
Western Blotting for GSPT1 Degradation
This protocol is used to determine the extent of GSPT1 protein degradation following treatment with a molecular glue.
Materials:
-
Cancer cell line of interest (e.g., RS4;11, MOLM13)
-
Molecular glues (this compound, CC-885, CC-90009) and vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment. Treat cells with a range of concentrations of the molecular glue or vehicle control for various time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with the primary antibody against GSPT1, followed by incubation with the HRP-conjugated secondary antibody. A loading control antibody should be used on the same blot to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of GSPT1 degradation relative to the vehicle-treated control. The DC50 value can be calculated by plotting the percentage of degradation against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells. It is commonly used to determine the IC50 of a compound.
Materials:
-
Cancer cell line of interest
-
Molecular glues and vehicle control (DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in a 96-well opaque-walled plate.
-
Compound Treatment: Prepare serial dilutions of the molecular glues in culture medium and add them to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent molecular glue that induces the degradation of GSPT1, leading to p53-independent cancer cell death.[2] When compared to other GSPT1-targeting molecular glues, this compound demonstrates high potency, with a DC50 for GSPT1 degradation in the low nanomolar range.[2] Its anti-proliferative activity is also potent in both p53 wild-type and mutant cell lines.
In comparison, CC-885, the first-in-class GSPT1 degrader, also shows potent anti-cancer activity but is known to have a broader selectivity profile, which has been associated with off-target toxicities.[1][4] The next-generation compound, CC-90009, was developed to have improved selectivity for GSPT1, minimizing the off-target effects observed with CC-885 while maintaining potent anti-leukemic efficacy.[4][7]
While a direct, comprehensive head-to-head study of all three compounds under identical conditions is not yet publicly available, the existing data suggests that both this compound and CC-90009 represent advancements over CC-885 in terms of their potential for a better therapeutic window due to improved selectivity. Further research, including direct comparative proteomics and in vivo studies, will be crucial to fully elucidate the relative advantages of this compound in the landscape of GSPT1-targeting molecular glues. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these powerful research tools and potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
MG-277: A Comparative Analysis of Efficacy in p53 Wild-Type versus Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of MG-277 in cancer cells with varying p53 status. This compound, initially developed from a series of MDM2 degraders, has been identified as a molecular glue that induces the degradation of the translation termination factor GSPT1, leading to cancer cell death in a p53-independent manner.[1][2][3] This unique mechanism of action distinguishes it from traditional MDM2 inhibitors that are primarily effective in p53 wild-type cancers.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of this compound in a p53 wild-type cancer cell line and its isogenic p53 mutant counterpart. The data demonstrates that this compound exhibits potent anti-proliferative activity regardless of p53 status, a key characteristic of its p53-independent mechanism.
| Cell Line | p53 Status | This compound IC50 (nM) | Reference |
| RS4;11 | Wild-Type | 3.5 | [4] |
| RS4;11/IRMI-2 | Mutant | 3.4 | [4] |
Note: The near-identical IC50 values in both cell lines underscore the p53-independent anticancer activity of this compound.
Mechanism of Action: p53-Independent GSPT1 Degradation
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the neosubstrate GSPT1 (G1 to S phase transition 1). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2][4] The degradation of GSPT1 impairs translation termination, leading to activation of the integrated stress response pathway and ultimately, p53-independent apoptosis.[4][5][6][7]
Caption: this compound acts as a molecular glue to induce the degradation of GSPT1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells (e.g., RS4;11 and RS4;11/IRMI-2) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for GSPT1 Degradation
This protocol is used to assess the degradation of the target protein GSPT1 following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Caption: Workflow for assessing this compound efficacy and mechanism.
Comparison with Alternatives
This compound's primary distinction from other compounds targeting the p53 pathway, such as MDM2 inhibitors (e.g., Nutlins), is its efficacy in p53-mutant or null cancer cells. While MDM2 inhibitors rely on a functional p53 to induce apoptosis, this compound's activity is independent of p53 status. This makes it a promising therapeutic candidate for a broader range of cancers, including those that have acquired p53 mutations and are resistant to conventional therapies.
Conclusion
This compound represents a novel class of anticancer agents that operate through a p53-independent mechanism by inducing the degradation of GSPT1. The available data strongly supports its equipotent efficacy in both p53 wild-type and mutant cancer cells. This positions this compound as a compelling candidate for further investigation and development, particularly for the treatment of cancers with compromised p53 function. Further studies across a wider panel of cancer cell lines are warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of MG-277 in Combination Cancer Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the promising synergistic effects of MG-277, a novel molecular glue degrader, when used in combination with various established anti-cancer agents. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance in combination therapies, supported by available experimental data, to inform future research and clinical trial design.
This compound functions by inducing the degradation of the translation termination factor GSPT1 through the cereblon E3 ubiquitin ligase complex, leading to the inhibition of cancer cell growth. While information on this compound combination therapies is emerging, studies on the closely related GSPT1 degrader, CC-90009, in Acute Myeloid Leukemia (AML) provide a strong preclinical rationale for the synergistic potential of this class of drugs.
Synergistic Combinations with GSPT1 Degraders
Preclinical studies have demonstrated that the GSPT1 degrader CC-90009 exhibits significant synergistic anti-leukemic activity when combined with several targeted therapies. These findings suggest a potential for broader applications of GSPT1 degraders like this compound in combination regimens for various cancers.
Combination with FLT3 Inhibitors
In AML models harboring FMS-like tyrosine kinase 3 (FLT3) mutations, the combination of the GSPT1 degrader CC-90009 with FLT3 inhibitors, such as quizartinib and midostaurin, has shown enhanced efficacy.
Table 1: Synergistic Effects of GSPT1 Degrader (CC-90009) with FLT3 Inhibitors in AML Models
| Combination Agent | Cell Lines / Model | Key Findings |
| Quizartinib | FLT3-ITD Patient-Derived Xenograft (PDX) model | Significantly prolonged survival compared to either agent alone (P < 0.001).[1] |
| Midostaurin | Primary AML cells | Enhanced inhibitory effect on colony formation in primary AML cells.[1] |
Combination with BCL2 Inhibitors
The B-cell lymphoma 2 (BCL2) inhibitor, venetoclax, is a cornerstone of AML therapy. The combination of CC-90009 with venetoclax and azacitidine has demonstrated marked synergistic effects.
Table 2: Synergistic Effects of GSPT1 Degrader (CC-90009) with Venetoclax and Azacitidine in AML Models
| Combination Agents | Cell Lines / Model | Key Findings |
| Venetoclax & Azacitidine | FLT3-ITD Patient-Derived Xenograft (PDX) model | Markedly extended survival compared to single agents or the venetoclax/azacitidine doublet (P < 0.001).[1] |
| Venetoclax | Primary AML cells | Enhanced reduction in colony formation in AML patient-derived bone marrow mononuclear cells.[1] |
Combination with IDH2 Inhibitors
For AML with isocitrate dehydrogenase 2 (IDH2) mutations, the combination of CC-90009 with the IDH2 inhibitor enasidenib has shown promising results.
Table 3: Synergistic Effects of GSPT1 Degrader (CC-90009) with an IDH2 Inhibitor in AML Models
| Combination Agent | Cell Lines / Model | Key Findings |
| Enasidenib | IDH2 R140Q Patient-Derived Xenograft (PDX) model | Significantly prolonged animal survival compared to either agent alone (P < 0.0001).[1] |
| Enasidenib | TF-1 cell line overexpressing IDH2 R140Q | Enhanced differentiation and killing of CD34+ stem and progenitor cells.[1] |
Experimental Protocols
Detailed experimental protocols for the combination studies with CC-90009 are not fully available in the public domain. However, based on standard laboratory practices for similar investigations, the following methodologies are likely to have been employed.
In Vitro Cell Viability and Synergy Assays
1. Cell Culture:
-
AML cell lines (e.g., MOLM-13, MV4-11 for FLT3-ITD; OCI-AML2 for IDH2 mutations) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Primary AML cells from patients are isolated from bone marrow or peripheral blood and cultured in specialized media.
2. Drug Treatment:
-
Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound (or a similar GSPT1 degrader) and the combination drug (e.g., quizartinib, venetoclax, enasidenib).
-
Single-agent controls and a vehicle control are included.
3. Viability/Cytotoxicity Assessment:
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Absorbance or luminescence is measured to determine the percentage of viable cells relative to the vehicle control.
4. Synergy Analysis:
-
The combination index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Patient-Derived Xenograft (PDX) Studies
1. Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are used to establish PDX models.
2. Engraftment:
-
Primary AML cells from patients with specific mutations (e.g., FLT3-ITD, IDH2 R140Q) are injected intravenously or intra-femorally into the mice.
-
Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow.
3. Drug Treatment:
-
Once engraftment is established, mice are randomized into treatment groups: vehicle control, single-agent this compound, single-agent combination drug, and the combination of both.
-
Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
4. Efficacy Evaluation:
-
Tumor burden is monitored by bioluminescence imaging (if cells are transduced with a luciferase reporter) or by measuring the percentage of human leukemic cells in hematopoietic tissues over time.
-
The primary endpoint is typically overall survival.
5. Statistical Analysis:
-
Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of GSPT1 degraders with other targeted agents are likely due to the simultaneous targeting of distinct but complementary pathways crucial for cancer cell survival and proliferation.
The degradation of GSPT1 leads to ribosome stalling and the activation of the integrated stress response (ISR), ultimately resulting in apoptosis.
By combining this compound with inhibitors of key survival pathways like FLT3, BCL2, or mutant IDH2, cancer cells are subjected to a multi-pronged attack that they are less able to overcome, leading to a synergistic increase in apoptosis and tumor cell death.
Conclusion
The preclinical data for the GSPT1 degrader CC-90009 in combination with targeted therapies in AML models provides a strong rationale for investigating similar combinations with this compound. The observed synergistic effects highlight the potential of this therapeutic strategy to improve outcomes for cancer patients. Further research is warranted to elucidate the precise mechanisms of synergy and to translate these promising preclinical findings into clinical applications for a broader range of malignancies. This guide serves as a foundational resource for researchers dedicated to advancing novel and effective cancer combination therapies.
References
Benchmarking MG-277's Potency: A Comparative Guide to GSPT1 Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of MG-277, a potent molecular glue degrader, against other known inhibitors targeting the G1 to S phase transition 1 (GSPT1) protein. GSPT1, a key translation termination factor, has emerged as a compelling therapeutic target in oncology. Its degradation, induced by molecular glues, triggers a cascade of events leading to cancer cell death, independent of the p53 tumor suppressor pathway.[1][2] This guide presents quantitative potency data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows to aid in the evaluation of these compounds.
Comparative Potency of GSPT1 Degraders
The following table summarizes the in vitro potency of this compound and other notable GSPT1 molecular glue degraders. The data, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability, have been compiled from various public sources. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as cell lines and treatment durations may vary between studies.
| Compound | Type | DC50 (nM) | Cell Line | IC50 (nM) | Cell Line | Citation |
| This compound | Molecular Glue | 1.3 | Not Specified | 3.5 | RS4;11 | [3] |
| 3.4 | RS4;11/IRMI-2 | [3] | ||||
| CC-885 | Molecular Glue | Not Specified | Not Specified | Not Specified | Not Specified | [1][4] |
| CC-90009 | Molecular Glue | Not Specified | Not Specified | ~21 (average) | AML Cell Lines | [4] |
| 3 - 75 | 10 of 11 AML Cell Lines | [4] | ||||
| GSPT1 degrader-4 | Molecular Glue | 25.4 | Not Specified | 39 | CAL51 | [5] |
| GSPT1 degrader-5 | Molecular Glue | 144 | Not Specified | Not Specified | Not Specified | [5] |
| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified | Not Specified | Not Specified | [5] |
| GSPT1 degrader-11 | Molecular Glue | 67.7 | Not Specified | 2070 | MDA-MB-231 CRBN-WT | [5] |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | MV4-11 | 1.5 | MV4-11 | [4][5][6] |
| Compound 7 (SJ7023) | Molecular Glue | >10,000 (4h), 10 (24h) | MV4-11 | Not Specified | Not Specified | [5][6] |
Mechanism of Action: GSPT1 Degradation
This compound and other GSPT1-targeting molecular glues operate by an induced-proximity mechanism. They bind to the Cereblon (CRBN) E3 ubiquitin ligase, altering its substrate specificity to recognize GSPT1 as a new target.[1][2] This leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 impairs translation termination, causing ribosomes to read through stop codons.[7] This disruption in protein synthesis triggers the Integrated Stress Response (ISR), ultimately culminating in apoptosis and cell death in a manner that is independent of the tumor suppressor p53.[1][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GSPT1 degraders.
Protein Degradation Analysis (Western Blot)
This assay directly measures the reduction in GSPT1 protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., AML cell lines like MV4-11 or MOLM-13) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Treat the cells with a serial dilution of the GSPT1 degrader (e.g., this compound) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 protein levels to the corresponding loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining GSPT1 against the log of the degrader concentration to determine the DC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of the degrader required to inhibit cell proliferation by 50% (IC50).
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours).
4. Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix to induce cell lysis and incubate to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the degrader concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
Experimental Workflow for Potency Assessment
The following diagram illustrates a typical workflow for evaluating the potency of a GSPT1 degrader like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of MG-277
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of MG-277, a potent molecular glue degrader. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
This compound is a chemical compound utilized in research for its ability to induce the degradation of the GSPT1 protein.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds, such as GSPT1 degrader-2 and MGB-BP-3, indicate that this compound should be handled as a hazardous substance with acute oral toxicity and significant aquatic toxicity.[3][4][5]
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of this compound, all waste generated during its handling and disposal is considered cytotoxic and must be segregated from regular laboratory trash.[4]
| PPE Category | Minimum Requirement | Recommended for High-Risk Activities |
| Eye/Face Protection | Safety goggles with side-shields. | Face shield in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Double gloving with disposable nitrile gloves. |
| Body Protection | Lab coat. | Disposable gown made of a low-permeability fabric worn over a lab coat. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. Otherwise, a suitable respirator is necessary. | Use of a certified chemical fume hood is strongly advised. |
Experimental Protocol for Disposal
The following step-by-step process outlines the correct procedure for the disposal of this compound and associated contaminated materials.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated, labeled, and sealed hazardous waste containers
-
Chemical spill kit
-
Suitable solvent for decontamination (e.g., ethanol or as determined by your institution's safety office)
Procedure:
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, gloves, vials, and absorbent paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. This container should be specifically marked for "Cytotoxic Waste" or "Acutely Toxic Waste."
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Solid Waste:
-
Place all contaminated solid waste into a designated hazardous waste bag or container.
-
Ensure the container is sealed to prevent any release of the compound.
-
-
Decontamination of Empty Containers:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer.
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.
-
Clean the affected area with a decontaminating solution.
-
Dispose of all contaminated materials as hazardous waste.[4]
-
-
Final Disposal:
-
Store all hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling MG-277
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MG-277, a potent molecular glue degrader. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is a potent compound with significant biological activity at low nanomolar concentrations.[1] Due to its mechanism of action, it should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation of the powdered form, skin contact, and ingestion.[2]
Potential Health Hazards:
-
Acute: May cause eye, skin, and respiratory tract irritation.[2][3][4] Ingestion may lead to gastrointestinal irritation.[2]
-
Chronic: The long-term toxicological properties of this compound have not been fully elucidated. As a precaution, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Lab Coat/Gloves |
| Weighing and Aliquoting (Powder) | Chemical safety goggles | Nitrile or latex gloves (double-gloving recommended) | NIOSH-approved respirator (e.g., N95 or higher) | Disposable lab coat |
| Solution Preparation | Chemical safety goggles | Nitrile or latex gloves | Not required if handled in a certified chemical fume hood | Standard lab coat |
| Cell Culture/In Vitro Assays | Safety glasses | Nitrile or latex gloves | Not required | Standard lab coat |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile or rubber gloves | NIOSH-approved respirator | Disposable lab coat |
Note: Always consult your institution's environmental health and safety (EHS) office for specific PPE requirements.
Engineering Controls
To minimize the risk of inhalation exposure, all work with powdered this compound must be conducted in a certified chemical fume hood or a similar ventilated enclosure.
Safe Handling and Storage
-
Handling:
-
Before use, ensure all necessary PPE is donned correctly.
-
Conduct all manipulations of powdered this compound in a chemical fume hood to prevent aerosolization.
-
Use appropriate tools (e.g., spatulas, weighing paper) for handling the powder.
-
Avoid creating dust.[2]
-
After handling, thoroughly wash hands with soap and water.[4]
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with appropriate hazard warnings.
-
Spill and Emergency Procedures
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with an absorbent material (e.g., vermiculite, sand) and then carefully sweep or vacuum into a sealed container for disposal. Avoid raising dust.[2]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific disposal procedures.
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
